Donitriptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19/h1-6,13,15,26H,7-12,16,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCKWZVTCTQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168974 | |
| Record name | Donitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170912-52-4 | |
| Record name | Donitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170912-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donitriptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170912524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DONITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70968BVH2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Donitriptan: A Technical Guide to its Mechanism of Action as a High-Efficacy 5-HT1B/1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although its development was discontinued, its distinct pharmacological profile as a high-efficacy agonist provides valuable insights into the therapeutic potential and molecular mechanics of targeting these receptors. This technical guide offers an in-depth exploration of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized migraine treatment. Their therapeutic effect is primarily attributed to the constriction of dilated cranial blood vessels and the inhibition of neurotransmitter release from trigeminal nerve endings.[1] this compound, a novel arylpiperazide derivative, was designed to possess high affinity and, notably, high intrinsic activity at these receptors, distinguishing it from other triptans.[2][3] This guide will dissect the molecular and physiological underpinnings of this compound's action.
Receptor Binding and Functional Activity
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), potencies (pEC50), and efficacies (Emax) of this compound at human serotonin receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| 5-HT1B | 0.079–0.40 | |
| 5-HT1D | 0.063–0.50 |
Note: The smaller the Ki value, the higher the binding affinity.
Table 2: Functional Potency and Efficacy of this compound
| Receptor | pEC50 | Emax (%) | Assay Type | Reference |
| 5-HT1B | 9.96 | 94 | cAMP Inhibition | |
| 5-HT1D | 9.51 | 97 | cAMP Inhibition | |
| 5-HT2A | - | - | EC50 = 7.9 nM |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximal efficacy.
Signaling Pathways
As a 5-HT1B/1D receptor agonist, this compound's mechanism of action is initiated by its binding to these G-protein coupled receptors (GPCRs), which are primarily coupled to the Gi/o family of G-proteins.
5-HT1B/1D Receptor Signaling Cascade
Activation of 5-HT1B/1D receptors by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunit can also modulate the activity of various ion channels and other signaling proteins.
Key Experimental Evidence and Protocols
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. Below are detailed descriptions of the methodologies employed in these key studies.
In Vitro Studies
These assays were crucial in determining the binding affinity of this compound for various serotonin receptor subtypes.
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Objective: To determine the equilibrium dissociation constant (Ki) of this compound for 5-HT1B and 5-HT1D receptors.
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General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: Typically, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) is used.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]GR125743 for 5-HT1B/1D) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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cAMP Formation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
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Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting cAMP production.
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Cell Line: C6 glioma cells stably expressing human 5-HT1B or 5-HT1D receptors were utilized.
-
General Protocol:
-
Cell Culture: Cells are cultured to an appropriate confluency in standard cell culture medium.
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Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (e.g., 10 µM) in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
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Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP production is plotted to determine the EC50 and Emax values.
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[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by the receptor agonist.
-
Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
-
General Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are used.
-
Assay Buffer: The buffer typically contains GDP (e.g., 10-100 µM) to maintain the G-protein in its inactive state.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM) and varying concentrations of this compound.
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Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
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Data Analysis: The concentration-response curve for this compound-stimulated [³⁵S]GTPγS binding is analyzed to determine potency and efficacy.
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Ex Vivo and In Vivo Studies
These experiments investigated the neuronal effects of this compound, which are central to its proposed anti-migraine action.
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Objective: To evaluate the effect of this compound on the electrical activity of trigeminal ganglion neurons.
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Preparation: Isolated trigeminal ganglia from guinea pigs were used.
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General Protocol:
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Neuron Isolation: Trigeminal ganglion neurons are acutely dissociated and cultured.
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ion currents.
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Drug Application: this compound is applied to the cultured neurons via a perfusion system.
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Measurements: Changes in membrane potential, specifically hyperpolarization due to the activation of Ca²⁺-dependent K⁺ currents, are recorded.
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Comparison: The effects of this compound are compared to those of other triptans, such as sumatriptan.
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These studies assessed the vasoconstrictor effects of this compound in relevant blood vessels.
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Objective: To determine the potency and efficacy of this compound in inducing vasoconstriction.
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Tissues: Isolated rabbit saphenous vein rings and in vivo studies in anesthetized pigs and conscious dogs were conducted.
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Isolated Tissue (Organ Bath) Protocol:
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Tissue Preparation: Rings of rabbit saphenous vein are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
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Tension Recording: The rings are connected to isometric force transducers to record changes in tension.
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Cumulative Concentration-Response: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.
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Data Analysis: Concentration-response curves are constructed to determine the potency (pD₂) and maximal contractile effect.
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In Vivo Animal Models:
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Anesthetized Pigs: this compound was administered intravenously, and changes in carotid artery blood flow and vascular resistance were measured using flow probes.
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Conscious Dogs: this compound was administered orally, and unilateral carotid blood flow was monitored.
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Conclusion
This compound is a selective 5-HT1B/1D receptor agonist characterized by its high affinity and, most notably, its high intrinsic activity. Its mechanism of action is centered on the potent activation of these Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This translates to two primary physiological outcomes relevant to migraine therapy: the constriction of dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings. The comprehensive in vitro, ex vivo, and in vivo studies conducted on this compound have provided a robust characterization of its pharmacological profile and have contributed significantly to our understanding of the therapeutic potential of high-efficacy 5-HT1B/1D receptor agonists. Although not commercially available, the data on this compound remains a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
Donitriptan: A Technical Guide to its 5-HT1B/1D Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 5-HT1B/1D receptor agonist activity of Donitriptan. This compound is a potent and high-efficacy agonist at both the 5-HT1B and 5-HT1D receptors, demonstrating significant potential in relevant preclinical models. This document details its binding affinity and functional activity, outlines the experimental protocols used to characterize these properties, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Activity
This compound exhibits high affinity and robust efficacy at human 5-HT1B and 5-HT1D receptors. The following table summarizes the key quantitative data available for this compound's interaction with these receptors.
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |
| Binding Affinity (Ki) | 0.079–0.40 nM | 0.063–0.50 nM | [1] |
| Maximal Efficacy (Emax) | 94% | 97% | [1] |
| Functional Potency (EC50) | Potent inhibition of forskolin-induced cAMP formation, equivalent to 5-HT. Specific values not available in the reviewed literature. | Potent enhancement of GTPγS binding, equivalent to 5-HT. Specific values not available in the reviewed literature. | [2] |
Core Signaling Pathway of 5-HT1B/1D Receptors
Activation of 5-HT1B and 5-HT1D receptors by an agonist like this compound initiates a signaling cascade through the heterotrimeric G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels.
Experimental Protocols
The characterization of this compound's agonist activity at 5-HT1B/1D receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.
1. Membrane Preparation:
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Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.
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Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled antagonist with known high affinity for the receptors (e.g., [³H]-GR125743) is used.
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The cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.
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The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) at room temperature for a specified duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
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The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
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Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1B/1D receptors upon agonist binding and is used to determine the potency (EC50) and efficacy (Emax) of this compound.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1B or 5-HT1D receptor are prepared.
2. GTPγS Binding Reaction:
-
The cell membranes are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of [³⁵S]GTPγS and varying concentrations of this compound.
-
The assay mixture also includes GDP to promote the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
The incubation is typically carried out at 30°C for a defined period.
3. Measurement of Bound [³⁵S]GTPγS:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
4. Data Analysis:
-
Basal binding is measured in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Agonist-stimulated binding is calculated by subtracting basal binding from the binding in the presence of this compound.
-
The EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum stimulation of [³⁵S]GTPγS binding) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This is another functional assay to assess the potency and efficacy of this compound by measuring its ability to inhibit adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Whole cells (e.g., CHO or HEK293) expressing the 5-HT1B or 5-HT1D receptor are used.
-
Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
2. Measurement of cAMP Levels:
-
After a specific incubation period, the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
3. Data Analysis:
-
The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified.
-
The EC50 (the concentration of this compound that causes 50% of the maximal inhibition of cAMP production) and Emax (the maximal inhibition of cAMP production) are determined by analyzing the concentration-response curve.
References
F-11356: A Preclinical Profile of a Potent 5-HT1B/1D Receptor Agonist
An In-depth Technical Guide on the Preclinical Development of F-11356
For Researchers, Scientists, and Drug Development Professionals
Abstract
F-11356, a novel 5-hydroxytryptamine (5-HT) derivative, emerged from a focused drug discovery program aimed at identifying potent and selective agonists for the 5-HT1B and 5-HT1D receptors, established targets for the acute treatment of migraine. This technical guide provides a comprehensive overview of the available preclinical data for F-11356, detailing its pharmacological profile, including binding affinities, functional activities, and in vivo efficacy in animal models. Despite its promising preclinical characteristics, the developmental history of F-11356 beyond these initial studies remains largely undisclosed in the public domain, and information regarding its clinical development or the specific reasons for its discontinuation is not available. This document, therefore, focuses on the foundational preclinical science that characterized F-11356 as a high-potential anti-migraine candidate.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized migraine treatment by providing effective relief from acute attacks. The therapeutic efficacy of triptans is attributed to their ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system. F-11356 was designed as a next-generation 5-HT1B/1D agonist with potentially superior potency and efficacy.
Developmental History and Discontinuation
The initial and only publicly available detailed characterization of F-11356 was reported in a 1998 publication. This study laid out a comprehensive preclinical package of its pharmacology. However, a thorough search of clinical trial registries, patent databases, and corporate disclosures from its developer, Pierre Fabre, reveals no subsequent information on the progression of F-11356 into clinical trials. The reasons for the apparent discontinuation of its development have not been publicly disclosed. It is plausible that the compound was halted during late-stage preclinical development or very early in Phase 1 clinical trials due to unforeseen safety signals, unfavorable pharmacokinetic properties, or strategic portfolio decisions by the developing company. Without further information, the precise fate of F-11356's development journey remains unknown.
Preclinical Pharmacology
The preclinical assessment of F-11356 demonstrated its high affinity, selectivity, and potent agonist activity at 5-HT1B and 5-HT1D receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of F-11356.
Table 1: Receptor Binding Affinities (pKi)
| Receptor Subtype | F-11356 | 5-HT | Sumatriptan |
| Human 5-HT1B | 9.5 | 8.6 | 8.1 |
| Human 5-HT1D | 9.8 | 8.9 | 8.7 |
| Human 5-HT1A | 7.5 | 8.4 | 6.5 |
| Human 5-HT1E | < 6.0 | 7.6 | < 6.0 |
| Human 5-HT1F | < 6.0 | 8.1 | 7.1 |
| Rat 5-HT1B | 9.3 | 8.5 | 7.9 |
| Guinea Pig 5-HT1D | 9.6 | 8.8 | 8.5 |
Table 2: Functional Agonist Potency (pEC50 / pIC50)
| Assay | Receptor | F-11356 | 5-HT | Sumatriptan |
| [³⁵S]GTPγS Binding (pEC50) | Human 5-HT1B | 8.9 | 8.5 | 7.8 |
| Human 5-HT1D | 9.6 | 8.9 | 8.2 | |
| Forskolin-induced cAMP inhibition (pIC50) | Human 5-HT1B | 8.9 | 8.2 | 7.5 |
| Human 5-HT1D | 9.6 | 8.8 | 8.1 |
Table 3: In Vitro and In Vivo Pharmacological Activity
| Model | Parameter | F-11356 | Sumatriptan |
| Rabbit Saphenous Vein Contraction (pEC50) | Contraction | 7.1 | 6.4 |
| Guinea Pig Dural Artery Constriction (pEC50) | Constriction | 7.3 | 6.7 |
| Anesthetized Pig Carotid Vascular Conductance (ED50, µg/kg, i.v.) | Decrease | 0.16 | 1.0 |
| Conscious Dog Carotid Blood Flow (mg/kg, p.o.) | Decrease | 0.63 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary publication on F-11356.
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing human 5-HT1B, 5-HT1D, 5-HT1A, 5-HT1E, or 5-HT1F receptors, or from rat or guinea pig brain tissues.
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Incubation: Membranes were incubated with [¹²⁵I]GTI for 5-HT1B/1D receptors or other appropriate radioligands for other receptor subtypes, in the presence of varying concentrations of F-11356.
-
Detection: Bound radioactivity was separated from free by filtration through GF/B filters and quantified by gamma counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from IC50 values using the Cheng-Prusoff equation.
-
Assay Conditions: Assays were performed using membranes from cells expressing human 5-HT1B or 5-HT1D receptors.
-
Procedure: Membranes were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of F-11356.
-
Measurement: Basal, agonist-stimulated, and nonspecific binding were determined.
-
Analysis: EC50 values were determined from concentration-response curves.
-
Cell Culture: CHO-K1 cells expressing human 5-HT1B or 5-HT1D receptors were used.
-
Method: Cells were pre-incubated with the test compound, followed by stimulation with forskolin to induce cAMP production.
-
Quantification: cAMP levels were measured using a radioimmunoassay.
-
Data Interpretation: IC50 values for the inhibition of forskolin-stimulated cAMP accumulation were calculated.
-
Tissue Preparation: Rings of rabbit saphenous vein or segments of guinea pig dural artery were mounted in organ baths.
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Experimental Setup: Tissues were maintained under physiological conditions and isometric tension was recorded.
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Protocol: Cumulative concentration-response curves to F-11356 and reference compounds were constructed.
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Analysis: EC50 values and maximum contractile responses were determined.
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Animal Model: Anesthetized and artificially ventilated pigs were used.
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Measurements: Carotid, femoral, and coronary blood flow and arterial blood pressure were continuously monitored.
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Drug Administration: F-11356 was administered intravenously.
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Endpoint: Changes in vascular conductance were calculated.
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Animal Model: Conscious beagle dogs were used.
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Procedure: Carotid blood flow was measured using a Doppler flow probe.
-
Drug Administration: F-11356 was administered orally.
-
Observation: Changes in carotid blood flow were monitored over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of F-11356 and a typical experimental workflow for its in vitro characterization.
Preclinical Profile of Donitriptan: A High-Efficacy 5-HT1B/1D Agonist for Migraine Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Donitriptan (developmental code name F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under investigation as a novel treatment for acute migraine. As a member of the triptan class of drugs, its primary mechanism of action is centered on the modulation of the trigeminal vascular system. This technical guide provides an in-depth overview of the preclinical research on this compound, summarizing its pharmacodynamic and pharmacokinetic properties, and detailing the experimental protocols used in its evaluation.
Pharmacodynamics
This compound is distinguished from other triptans by its high intrinsic activity at both 5-HT1B and 5-HT1D receptors, acting as a near-full agonist. This high efficacy was a key design feature aimed at improving upon the therapeutic effectiveness of earlier triptans.
Receptor Binding Affinity
Radioligand binding assays have demonstrated that this compound possesses a high affinity for human 5-HT1B and 5-HT1D receptors, with pKi values indicating subnanomolar binding.[1][2]
| Receptor Subtype | pKi | Reference |
| 5-HT1B | 9.4 | [1] |
| 5-HT1D | 9.3 | [1][2] |
Functional Activity
This compound's high efficacy as a 5-HT1B/1D agonist has been confirmed in several in vitro functional assays. It potently inhibits cyclic adenosine monophosphate (cAMP) formation and stimulates guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding, key downstream signaling events of 5-HT1B/1D receptor activation.
| Assay | Receptor | Agonist Activity (pD2) | Reference |
| Forskolin-induced cAMP formation inhibition | Human 5-HT1B | 8.9 | |
| Human 5-HT1D | 9.6 | ||
| [35S]GTPγS specific binding enhancement | Human 5-HT1B/1D | Maximal enhancement equivalent to 5-HT |
In isolated guinea pig trigeminal ganglion neurons, this compound was more potent than sumatriptan in inducing hyperpolarizing Ca2+-dependent K+ currents, with a pD2 value of 7.3 compared to 6.7 for sumatriptan.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in common laboratory animal models remains limited in the publicly available literature. However, in vivo studies suggest good oral activity and central nervous system penetration. Oral administration of this compound in guinea pigs elicited hypothermic responses, with an ED50 of 1.6 mg/kg, indicating that the compound can cross the blood-brain barrier.
In Vivo Efficacy Models
The antimigraine potential of this compound has been evaluated in several relevant animal models, primarily focusing on its ability to induce vasoconstriction of cranial blood vessels and inhibit neurogenic inflammation.
Carotid Vasoconstriction in Anesthetized Pigs
In anesthetized pigs, intravenous administration of this compound (from 0.16 µg/kg) produced a potent and cranioselective carotid vasoconstriction that was greater in magnitude than that observed with other triptans.
Carotid Blood Flow in Conscious Dogs
Oral administration of this compound at doses from 0.63 mg/kg resulted in decreases in carotid blood flow in conscious dogs, without affecting heart rate or behavior.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
Radioligand: A suitable radioligand, such as [3H]5-HT or a specific antagonist radioligand, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Formation Assay
Objective: To assess the functional agonist activity of this compound at 5-HT1B and 5-HT1D receptors by measuring the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or other suitable cells expressing the human 5-HT1B or 5-HT1D receptor are cultured.
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin (to elevate cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to 5-HT1B and 5-HT1D receptors following agonist stimulation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces a half-maximal stimulation of [35S]GTPγS binding (EC50) is determined.
In Vivo Carotid Artery Blood Flow in Conscious Dogs
Objective: To evaluate the effect of orally administered this compound on cranial blood flow.
Methodology:
-
Animal Preparation: Dogs are chronically instrumented with a transit-time ultrasound flow probe around a common carotid artery.
-
Drug Administration: this compound is administered orally at various doses.
-
Data Acquisition: Carotid blood flow, heart rate, and blood pressure are continuously monitored.
-
Data Analysis: Changes in carotid blood flow from baseline are calculated and compared across different dose levels.
Visualizations
Caption: Signaling pathway of this compound at 5-HT1B/1D receptors.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo experimental models for this compound evaluation.
Conclusion
The preclinical data for this compound characterize it as a potent and high-efficacy 5-HT1B/1D receptor agonist. Its robust activity in both in vitro and in vivo models relevant to migraine pathophysiology suggested a promising therapeutic potential. The higher intrinsic activity compared to earlier triptans was hypothesized to translate into improved clinical efficacy. Although the clinical development of this compound was discontinued, the preclinical data provide valuable insights for the development of future antimigraine therapies targeting the serotonergic system.
References
An In-depth Technical Guide to Donitriptan: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1] Although it reached Phase II clinical trials, its development was ultimately discontinued, and it was never marketed.[1] As a member of the triptan class of drugs, this compound's mechanism of action is centered on its interaction with serotonin receptors implicated in the pathophysiology of migraine. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and pharmacological properties, and its mechanism of action, with a focus on the underlying signaling pathways and experimental methodologies.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile, is a tryptamine derivative.[1] Its chemical structure is characterized by an indole core, a piperazine ring, and a benzonitrile group.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |
| InChI Key | SOHCKWZVTCTQBG-UHFFFAOYSA-N |
| CAS Number | 170912-52-4 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H25N5O2 | [1] |
| Molecular Weight | 403.48 g/mol | |
| Predicted logP | 1.32 to 2.2 | |
| Predicted Boiling Point | 727.1 ± 60.0 °C | |
| Predicted pKa | 16.72 ± 0.30 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a high-affinity agonist at both 5-HT1B and 5-HT1D receptors, demonstrating potent activity in preclinical studies. Its pharmacological profile suggests a potential for efficacy in the acute treatment of migraine.
Table 3: Pharmacological Data for this compound
| Parameter | Receptor | Value | Source |
| pKi | 5-HT1B | 9.4 | |
| pKi | 5-HT1D | 9.3 | |
| Ki | 5-HT1B | 0.079–0.40 nM | |
| Ki | 5-HT1D | 0.063–0.50 nM | |
| Emax | 5-HT1B | 94% | |
| Emax | 5-HT1D | 97% | |
| EC50 | 5-HT2A | 7.9 nM |
Mechanism of Action and Signaling Pathway
The therapeutic rationale for the use of triptans in migraine treatment stems from their ability to act on 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors by an agonist like this compound is believed to alleviate migraine symptoms through a multi-faceted mechanism.
Activation of postsynaptic 5-HT1B receptors located on the smooth muscle cells of painfully dilated intracranial blood vessels leads to vasoconstriction. Concurrently, activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This dual action of vasoconstriction and inhibition of neurogenic inflammation is thought to be the primary mechanism by which triptans abort a migraine attack.
The signaling cascade initiated by the binding of this compound to 5-HT1B/1D receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
5-HT1B/1D Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for its target receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors.
-
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human 5-HT1B or 5-HT1D receptors, or from brain tissue known to be rich in these receptors (e.g., cerebral cortex, caudate).
-
Radioligand Binding: A radiolabeled ligand with known affinity for the target receptor (e.g., [3H]5-HT) is incubated with the prepared membranes.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Formation and GTPγS Binding
These assays assess the functional activity of a compound at the receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.
-
cAMP Formation Assay:
-
Objective: To measure the effect of this compound on adenylyl cyclase activity.
-
General Methodology:
-
Cells expressing the 5-HT1B or 5-HT1D receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The cells are then incubated with varying concentrations of this compound.
-
The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
A decrease in forskolin-stimulated cAMP levels indicates that this compound is acting as an agonist at the Gi/o-coupled 5-HT1B/1D receptors.
-
-
-
GTPγS Binding Assay:
-
Objective: To directly measure the activation of G-proteins by this compound.
-
General Methodology:
-
Membranes from cells expressing the receptor of interest are incubated with this compound.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is added to the reaction.
-
Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [35S]GTPγS is therefore a direct measure of G-protein activation.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting. An increase in [35S]GTPγS binding indicates agonist activity.
-
-
In Vivo Models: Carotid Vasoconstriction
In vivo studies are essential to evaluate the physiological effects of a drug candidate.
-
Objective: To assess the ability of this compound to induce vasoconstriction of carotid arteries.
-
General Methodology (as performed in anesthetized dogs):
-
Animal Preparation: Dogs are anesthetized, and their blood pressure and heart rate are monitored. A flow probe is placed around the common carotid artery to measure blood flow.
-
Drug Administration: this compound is administered intravenously at cumulative doses.
-
Measurement: Changes in carotid blood flow and vascular conductance are recorded. A dose-dependent decrease in these parameters indicates a vasoconstrictor effect.
-
Specificity: To confirm the receptor subtype involved, the experiment can be repeated in the presence of selective 5-HT1B or 5-HT1D receptor antagonists.
-
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not available. However, the synthesis of triptans generally involves multi-step organic synthesis. A common approach for structurally related compounds involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to construct the core indole structure, followed by the addition of the side chains through various chemical transformations. The synthesis would likely involve protecting group strategies to manage the reactive functional groups present in the molecule.
Conclusion
This compound is a potent 5-HT1B/1D receptor agonist with a chemical structure and pharmacological profile characteristic of the triptan class of drugs. Its mechanism of action, involving cranial vasoconstriction and inhibition of neuropeptide release, is well-aligned with the current understanding of migraine pathophysiology. While the development of this compound was discontinued, the technical information gathered from its preclinical and early clinical evaluation provides valuable insights for researchers and scientists in the field of drug discovery and development, particularly for those targeting serotonergic pathways for the treatment of neurological disorders. The experimental methodologies outlined in this guide, though general, offer a foundational understanding of the key assays used to characterize such compounds. Further investigation into the specific reasons for its developmental discontinuation could also provide important lessons for future drug development programs.
References
An In-depth Guide to the Intrinsic Efficacy of Donitriptan at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan (developmental code name F-11356) is a novel arylpiperazide derivative of serotonin investigated for the acute treatment of migraine.[1][2] Although it reached Phase II clinical trials, its development was discontinued, and it was never marketed.[2][3] this compound is distinguished from other triptans by its characteristically high intrinsic activity at serotonin 5-HT1B and 5-HT1D receptors, a feature designed to offer improved therapeutic effectiveness over existing treatments.[1] This guide provides a comprehensive overview of the quantitative data on this compound's intrinsic efficacy, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.
Quantitative Analysis of this compound's Efficacy
This compound was designed to leverage the high potency and efficacy of serotonin itself at the 5-HT1B/1D receptors, which are key targets in migraine therapy. Its pharmacological profile demonstrates a high-affinity, high-efficacy agonism at these receptor subtypes.
Intrinsic Efficacy and Potency at 5-HT1B/1D Receptors
Studies have consistently shown that this compound acts as a near-full agonist at both 5-HT1B and 5-HT1D receptors, with an efficacy comparable to the endogenous ligand, serotonin. This is a notable distinction from other triptans like sumatriptan, which exhibit lower intrinsic activity.
| Receptor Subtype | Parameter | Value | Species | Reference |
| 5-HT1B | Binding Affinity (pKi) | 9.4 | Human | |
| Binding Affinity (Ki) | 0.079–0.40 nM | Human | ||
| Intrinsic Efficacy (Emax) | 94% (relative to 5-HT) | Human | ||
| 5-HT1D | Binding Affinity (pKi) | 9.3 | Human | |
| Binding Affinity (Ki) | 0.063–0.50 nM | Human | ||
| Intrinsic Efficacy (Emax) | 97% (relative to 5-HT) | Human | ||
| 5-HT2A | Potency (EC50) | 7.9 nM | Human |
Table 1: Summary of Quantitative Pharmacological Data for this compound at Human Serotonin Receptors.
Signaling Pathways and Mechanism of Action
As an agonist for 5-HT1B and 5-HT1D receptors, this compound's mechanism of action involves the activation of Gi/Go protein-coupled signaling cascades. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the therapeutic effects of triptans, which include:
-
Vasoconstriction: Constriction of painfully dilated intracranial blood vessels.
-
Neuronal Inhibition: Inhibition of the release of pro-inflammatory vasoactive neuropeptides (like CGRP) from trigeminal nerve endings.
The high intrinsic efficacy of this compound suggests a more robust activation of these pathways compared to other triptans.
Caption: G-protein signaling pathway for 5-HT1B/1D receptors activated by this compound.
Experimental Protocols
The characterization of this compound's intrinsic efficacy involved several key in vitro functional assays. The primary methods used were cAMP formation assays and GTPγS binding assays in cell lines expressing recombinant human 5-HT1B or 5-HT1D receptors.
Cell Culture and Receptor Expression
-
Cell Line: C6 glioma cells were utilized for these experiments. C6 cells are a common model for studying GPCR signaling.
-
Transfection: The cells were stably transfected with plasmids containing the coding sequence for either the human 5-HT1B or 5-HT1D receptor. This ensures a high and consistent level of receptor expression for reliable measurements.
Forskolin-Induced cAMP Formation Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP.
-
Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity, which is a downstream effect of Gi/Go protein activation.
-
Protocol Steps:
-
Cell Plating: Transfected C6 cells were seeded into multi-well plates and cultured to an appropriate confluency.
-
Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.
-
Stimulation: Cells were treated with Forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Agonist Treatment: Concurrently or immediately following Forskolin stimulation, cells were exposed to varying concentrations of this compound, 5-HT (as a reference full agonist), or other triptans.
-
Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The concentration-response curves were plotted to determine the pEC50 (a measure of potency) and the Emax (a measure of maximal effect/intrinsic efficacy) relative to the maximal inhibition achieved by 5-HT. This compound was found to potently inhibit forskolin-induced cAMP formation to an extent equivalent to 5-HT.
[35S]GTPγS Binding Assay
This is a direct measure of G-protein activation following receptor agonism.
-
Objective: To measure the this compound-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the 5-HT1B/1D receptors.
-
Protocol Steps:
-
Membrane Preparation: Membranes were prepared from transfected C6 cells by homogenization and centrifugation to isolate the cell membrane fraction containing the receptors and G-proteins.
-
Assay Buffer: Membranes were resuspended in an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and [35S]GTPγS.
-
Agonist Addition: Varying concentrations of this compound or a reference agonist were added to initiate the assay.
-
Incubation: The reaction was incubated to allow for agonist-stimulated exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Filtration: The reaction was terminated by rapid filtration through glass fiber filters. Unbound [35S]GTPγS was washed away.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of [35S]GTPγS bound to the G-proteins, was measured using liquid scintillation counting.
-
-
Data Analysis: The specific binding was plotted against the agonist concentration to generate saturation curves. This compound was shown to enhance specific [35S]GTPγS binding to a greater extent than other triptamine derivatives and to a level equivalent to 5-HT.
Caption: Workflow for a typical [35S]GTPγS binding assay to determine agonist efficacy.
Conclusion
This compound is a potent 5-HT1B/1D receptor agonist that is distinguished by its high intrinsic efficacy, which is comparable to that of serotonin. This pharmacological characteristic, quantified through rigorous in vitro functional assays such as cAMP inhibition and GTPγS binding, was hypothesized to translate into superior clinical performance in the acute treatment of migraine, potentially offering higher response rates and more consistent pain relief than triptans with lower intrinsic activity. Although its clinical development was halted, the study of this compound provides valuable insights into the structure-activity relationships and the role of high efficacy in the design of next-generation migraine therapeutics.
References
The Discovery and Initial Synthesis of Donitriptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan (developmental code name F-11356) is a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1] Developed by the French pharmaceutical company Pierre Fabre (formerly bioMérieux-Pierre Fabre), this compound reached Phase II clinical trials before its development was discontinued.[2] This technical guide provides a comprehensive overview of the discovery, initial synthesis, and pharmacological characterization of this compound, with a focus on the core experimental methodologies and quantitative data for researchers in drug development.
Discovery and Rationale
The development of this compound was rooted in the established role of the 5-HT1B and 5-HT1D receptors in the pathophysiology of migraine. Agonism at these receptors was known to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system, both key mechanisms in aborting migraine attacks.
This compound was designed as a novel arylpiperazide derivative of serotonin, distinguishing it from the more common tryptamine-based triptans. The rationale behind this design was to achieve higher potency and intrinsic activity at the target receptors compared to existing therapies.[3]
Initial Synthesis of this compound
The initial synthesis of this compound, chemically named 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, is detailed in the scientific literature by Perez et al. (1995) and related patents. The synthesis can be accomplished via a convergent strategy, involving the preparation of a protected serotonin intermediate and a piperazine derivative, followed by their coupling and subsequent deprotection.
Synthetic Scheme
A representative synthetic route is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid
-
Protection of Serotonin: To a solution of serotonin in an appropriate solvent, add di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide (NaOH). Stir the reaction mixture at room temperature until the protection of the primary amine is complete, yielding N-Boc-serotonin.
-
O-Alkylation: The resulting N-Boc-serotonin is then O-alkylated using methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction is typically heated to reflux to drive it to completion.
-
Saponification: The methyl ester of the O-alkylated intermediate is saponified using a base like potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., methanol) to yield the corresponding carboxylic acid. The overall yield for these three steps is reported to be approximately 81%.[4]
Step 2: Preparation of 1-(Chloroacetyl)-4-(p-cyanophenyl)piperazine
-
To a solution of 4-(1-piperazinyl)benzonitrile in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is worked up to isolate the desired 1-(chloroacetyl)-4-(p-cyanophenyl)piperazine.
Step 3: Coupling and Deprotection
-
Coupling: The carboxylic acid intermediate from Step 1 is coupled with 1-(chloroacetyl)-4-(p-cyanophenyl)piperazine from Step 2. This can be achieved using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane or dimethylformamide.
-
Deprotection: The resulting N-Boc-protected this compound is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane. This removes the Boc protecting group from the primary amine, yielding the final product, this compound.
Pharmacological Profile
This compound is characterized by its high affinity and efficacy as an agonist at both the 5-HT1B and 5-HT1D receptors.[1]
Quantitative Pharmacological Data
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor | Reference(s) |
| Ki (nM) | 0.079–0.40 | 0.063–0.50 | - | |
| pKi | 9.4 | 9.3 | - | |
| Emax (%) | 94 | 97 | - | |
| EC50 (nM) | - | - | 7.9 |
Table 1: Pharmacological Parameters of this compound at Serotonin Receptors.
Experimental Protocols for Pharmacological Characterization
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared.
-
Assay Buffer: The assay is typically conducted in a buffer such as 50 mM Tris-HCl (pH 7.4) containing appropriate ions (e.g., MgCl2).
-
Competition Binding: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT) and varying concentrations of this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Formation
This assay measures the ability of this compound to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation, which is a functional consequence of activating Gi/o-coupled receptors like 5-HT1B/1D.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., C6 cells) are cultured in appropriate media.
-
Assay Medium: Cells are pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then incubated with varying concentrations of this compound in the presence of forskolin (an adenylate cyclase activator).
-
Lysis and Detection: The reaction is terminated, and the cells are lysed. The intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
Functional Assays: [35S]GTPγS Binding
This assay directly measures the activation of G-proteins coupled to the 5-HT1B/1D receptors upon agonist binding.
Protocol:
-
Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: The assay buffer typically contains GDP to ensure that G-proteins are in their inactive state at the beginning of the experiment.
-
Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.
Signaling Pathway
This compound exerts its therapeutic effects through the canonical Gi/o-coupled signaling pathway.
Caption: this compound's Signaling Pathway.
Conclusion
This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that was rationally designed as a potential anti-migraine agent. Its unique arylpiperazide structure confers a distinct pharmacological profile compared to traditional triptans. Although its clinical development was halted, the detailed synthetic routes and pharmacological characterization of this compound provide valuable insights for medicinal chemists and pharmacologists working on the development of novel therapeutics targeting the serotonergic system. The experimental protocols outlined in this guide serve as a foundational resource for researchers in this field.
References
Donitriptan: A High-Affinity Research Tool for Elucidating Serotonin 5-HT1B/1D Receptor Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a critical area of neuropharmacological research. Specifically, the 5-HT1B and 5-HT1D receptor subtypes are pivotal in both physiological processes and pathological conditions like migraine.[1][2] The development of selective ligands is paramount for dissecting the precise roles of these receptors. Donitriptan, a potent and selective 5-HT1B/1D receptor agonist, has emerged as a valuable research tool.[3][4] This guide provides a comprehensive technical overview of this compound, its pharmacological characteristics, detailed experimental protocols for its use, and visual representations of its signaling pathways and research applications.
Pharmacological Profile of this compound
This compound is a novel arylpiperazide 5-HT derivative distinguished by its high affinity and efficacy at 5-HT1B and 5-HT1D receptors.[3] Unlike many earlier triptans, it was designed to exhibit high intrinsic activity, similar to serotonin itself. Its selectivity makes it an excellent tool for isolating and studying the functions mediated by these specific receptor subtypes.
Binding Affinity and Efficacy
Quantitative data from various in vitro studies underscore this compound's potency and selectivity. It demonstrates subnanomolar affinity for human 5-HT1B and 5-HT1D receptors.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor Subtype | Value | Description |
| Binding Affinity (Ki) | 5-HT1B | 0.079–0.40 nM | A measure of the drug's binding avidity to the receptor. Lower values indicate higher affinity. |
| 5-HT1D | 0.063–0.50 nM | ||
| Binding Affinity (pKi) | 5-HT1B | 9.4 | The negative logarithm of the Ki value. |
| 5-HT1D | 9.3 | ||
| Efficacy (Emax) | 5-HT1B | 94% | The maximal response a drug can produce, expressed as a percentage of the maximal response of a full agonist. |
| 5-HT1D | 97% | ||
| Functional Potency (EC50) | 5-HT2A | 7.9 nM | The concentration of a drug that gives a half-maximal response. This compound shows some agonist activity at 5-HT2A receptors, though at a significantly lower potency. |
Key Experimental Protocols
To facilitate the use of this compound as a research tool, this section provides detailed methodologies for foundational in vitro assays used to characterize its interaction with serotonin receptors.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743 or another suitable 5-HT1B/1D ligand).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM 5-HT).
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. For total binding, add assay buffer instead of this compound. For non-specific binding, add the non-specific control ligand.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to 5-HT1B/1D receptors.
Materials:
-
Cell membranes expressing the 5-HT1B or 5-HT1D receptor.
-
[35S]GTPγS radioligand.
-
This compound stock solution.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Basal binding control: Assay buffer without agonist.
-
Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (typically 1-10 µM), [35S]GTPγS (~0.1 nM), and varying concentrations of this compound.
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the stimulated binding (as a percentage above basal) against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 and Emax values. The Emax can be compared to that of serotonin to determine the degree of agonism.
-
Visualizing Pathways and Processes
This compound Signaling Pathway
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gi/o protein. Agonist binding by this compound initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is fundamental to the receptor's role in modulating neurotransmitter release and vasoconstriction.
Caption: this compound-mediated signaling through the Gi/o-coupled 5-HT1B/1D receptor.
Experimental Workflow for Compound Characterization
The evaluation of a selective ligand like this compound follows a logical progression from initial in vitro characterization to more complex in vivo studies. This workflow ensures a thorough understanding of the compound's properties before its application in advanced research models.
Caption: A standard workflow for the preclinical characterization of a research compound.
Logical Framework for this compound's Utility
The value of this compound as a research tool is based on a logical progression of evidence, starting from its fundamental molecular interactions and extending to its effects in complex biological systems.
Caption: Logical argument supporting this compound's application as a selective research tool.
Conclusion
This compound represents a significant asset for researchers investigating the serotonin system. Its combination of high affinity, high intrinsic efficacy, and selectivity for 5-HT1B/1D receptors allows for precise pharmacological manipulation of these pathways. By utilizing the standardized protocols and conceptual frameworks outlined in this guide, scientists can effectively leverage this compound to explore the roles of 5-HT1B/1D receptors in neurotransmission, vascular regulation, and the pathophysiology of neurological disorders, thereby advancing the potential for developing more targeted therapeutics.
References
Donitriptan: A Technical Whitepaper on Preclinical Findings and Discontinued Clinical Development
Executive Summary
Donitriptan (developmental code name: F-11356) is a potent, high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was under development by Pierre Fabre as a potential treatment for acute migraine. The compound progressed to Phase II clinical trials before its development was discontinued. Consequently, detailed quantitative data from Phase I and Phase II human clinical trials are not publicly available. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, receptor binding affinity, and in vitro and in vivo pharmacology. This document is intended for researchers, scientists, and drug development professionals interested in the scientific profile of this discontinued antimigraine agent.
Introduction
This compound was designed as a "second-generation" triptan with the potential for improved efficacy over existing treatments for acute migraine. Triptans exert their therapeutic effect through the activation of 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings. Preclinical studies demonstrated that this compound possessed a high affinity and intrinsic activity at these target receptors, suggesting a promising therapeutic profile.
Mechanism of Action
This compound is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[1] Its proposed mechanism of action in migraine is consistent with that of other triptan-class drugs.
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of dilated cranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with migraine attacks.
-
Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors located on presynaptic trigeminal nerve endings inhibits the release of vasoactive and pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A. This action is believed to reduce neurogenic inflammation in the meninges.
The following diagram illustrates the proposed signaling pathway for triptans like this compound.
Preclinical Pharmacology
Available preclinical data highlight this compound's high potency and efficacy at its target receptors compared to other triptans.
Receptor Binding Affinity and Efficacy
In vitro studies characterized this compound as a high-affinity and high-efficacy agonist at human 5-HT1B and 5-HT1D receptors.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) | Maximal Efficacy (Emax) |
| 5-HT1B | 0.079–0.40 | 94% |
| 5-HT1D | 0.063–0.50 | 97% |
| 5-HT2A | EC50 = 7.9 nM | Not Reported |
| Table 1: In Vitro Receptor Binding Profile of this compound.[1] |
This compound also demonstrated potent agonist activity at the 5-HT2A receptor, a characteristic that is unique among most triptans.[1]
In Vitro Functional Assays
Functional assays in cell lines expressing human 5-HT1B or 5-HT1D receptors showed that this compound potently inhibited forskolin-induced cAMP formation. It also enhanced specific GTPγS binding to a greater extent than other tryptamine derivatives, with efficacy comparable to serotonin itself. Furthermore, in isolated guinea pig trigeminal ganglion neurons, this compound produced more potent and larger increases in hyperpolarizing Ca2+-dependent K+ current than sumatriptan.
In Vivo Animal Models
In vivo studies in animal models provided further evidence of this compound's potent pharmacological activity.
-
In anesthetized pigs, this compound evoked more potent, longer-lasting, and greater amplitude carotid vasoconstrictor responses than other triptans.
-
In conscious dogs, oral administration of this compound (at doses from 0.63 mg/kg) produced long-lasting, dose-dependent decreases in unilateral carotid blood flow without affecting heart rate or behavior.
-
Oral this compound also induced hypothermic responses in guinea pigs, suggesting that the compound can cross the blood-brain barrier.
Clinical Development and Discontinuation
This compound's clinical development was initiated by Pierre Fabre. Phase I clinical trials were completed, and the drug was scheduled to enter Phase II development in January 2001. The development of this compound was ultimately discontinued after it reached Phase II clinical trials. The specific reasons for the discontinuation have not been widely publicized.
The following diagram provides a simplified workflow of this compound's development trajectory.
Conclusion
This compound was a promising antimigraine agent characterized by its high affinity and efficacy as a 5-HT1B/1D receptor agonist in preclinical studies. The available in vitro and in vivo data suggested that it had the potential for potent and sustained therapeutic effects. However, its clinical development was halted after Phase II trials. While the reasons for discontinuation are not publicly known, the preclinical profile of this compound provides valuable insights for researchers in the field of migraine therapeutics and triptan pharmacology. The lack of published clinical trial data prevents a full assessment of its efficacy and safety in humans.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Donitriptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] Although its development was discontinued after Phase II clinical trials, its synthesis and pharmacological profile remain of interest to researchers in medicinal chemistry and drug discovery.[2][3] This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on established synthetic routes. It also includes a summary of its mechanism of action and the relevant signaling pathway.
Introduction
This compound, also known as F-11356, is a tryptamine derivative with high affinity for both 5-HT1B and 5-HT1D receptors.[4] Its mechanism of action, typical of the triptan class of drugs, involves the constriction of cranial blood vessels and the inhibition of neuropeptide release in the trigeminal nervous system. This document outlines two primary synthetic pathways for this compound, both commencing from the readily available starting material, serotonin. Additionally, general purification methods applicable to this class of compounds are detailed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile | |
| Molecular Formula | C23H25N5O2 | |
| Molar Mass | 403.486 g·mol−1 | |
| CAS Number | 170912-52-4 | |
| pKi (5-HT1B) | 9.4 | |
| pKi (5-HT1D) | 9.3 |
Table 2: Overview of Synthetic Routes
| Route | Starting Material | Key Intermediates | Key Reactions |
| Route 1 | Serotonin | N-Boc-Serotonin, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid | Protection, O-alkylation, Saponification, Coupling, Deprotection |
| Route 2 | Serotonin | N-Boc-Serotonin, 1-(Chloroacetyl)-4-(4-cyanophenyl)piperazine | Protection, Acylation of piperazine, Condensation, Deprotection |
Experimental Protocols
Route 1: Synthesis via Carboxylic Acid Intermediate
This route involves the initial preparation of a carboxylic acid derivative of protected serotonin, which is then coupled with 4-(1-piperazinyl)benzonitrile.
Step 1.1: Protection of Serotonin
-
Protocol: To a solution of serotonin in an appropriate solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc2O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Extract the product, N-Boc-serotonin, with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 1.2: O-Alkylation of N-Boc-Serotonin
-
Protocol: Dissolve N-Boc-serotonin in a polar aprotic solvent such as DMF. Add a base, for instance, sodium hydride, portion-wise at 0 °C. After the evolution of hydrogen ceases, add methyl bromoacetate dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (TLC analysis). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the methyl ester intermediate.
Step 1.3: Saponification to Carboxylic Acid
-
Protocol: Dissolve the methyl ester from the previous step in a mixture of methanol and water. Add a base like potassium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully hydrolyzed. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid. An overall yield of 81% for these first three steps has been reported.
Step 1.4: Coupling with 4-(1-piperazinyl)benzonitrile
-
Protocol: To a solution of the carboxylic acid from Step 1.3 in a chlorinated solvent like dichloromethane, add a coupling agent such as ethyl chloroformate in the presence of a base (e.g., triethylamine) at low temperature (e.g., 0 °C). Then, add a solution of 4-(1-piperazinyl)benzonitrile in the same solvent. Allow the reaction to proceed until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the protected this compound.
Step 1.5: Deprotection to Yield this compound
-
Protocol: Dissolve the protected this compound in a suitable solvent such as dichloromethane. Add a strong acid like methanesulfonic acid and stir the mixture at room temperature. Monitor the deprotection by TLC. Upon completion, neutralize the reaction mixture with a base and extract the product. Purify the crude product to obtain this compound.
Route 2: Synthesis via Chloroacetylpiperazine Intermediate
This alternative route involves the preparation of a chloroacetyl derivative of the piperazine moiety, which is then condensed with protected serotonin.
Step 2.1: Protection of Serotonin
-
Protocol: Follow the same procedure as in Step 1.1 to obtain N-Boc-serotonin.
Step 2.2: Synthesis of 1-(Chloroacetyl)-4-(4-cyanophenyl)piperazine
-
Protocol: To a solution of 4-(1-piperazinyl)benzonitrile in a suitable solvent (e.g., dichloromethane) and in the presence of a base such as calcium carbonate, add chloroacetyl chloride dropwise at a low temperature. Stir the reaction until completion. Filter off the base and wash the filtrate. Concentrate the organic layer to yield the chloroacetyl intermediate.
Step 2.3: Condensation with N-Boc-Serotonin
-
Protocol: Dissolve N-Boc-serotonin and 1-(chloroacetyl)-4-(4-cyanophenyl)piperazine in a solvent like 2-butanone. Add potassium carbonate and a catalytic amount of potassium iodide. Reflux the mixture until the reaction is complete as monitored by TLC. Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The residue contains the protected this compound.
Step 2.4: Deprotection to Yield this compound
-
Protocol: Dissolve the protected this compound from the previous step in a solvent mixture such as toluene. Add trifluoroacetic acid (TFA) and stir at room temperature to effect deprotection. After the reaction is complete, work up the mixture by neutralizing the acid and extracting the product. Purify the crude product to obtain this compound.
Purification Methods
Column Chromatography
-
Protocol: The crude this compound can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield purified this compound.
Recrystallization
-
Protocol: For further purification, this compound can be recrystallized from a suitable solvent or solvent mixture. Potential solvents include ethanol, isopropanol, or mixtures such as ethyl acetate/hexane. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: this compound Signaling Pathway.
Disclaimer
The provided protocols are based on published synthetic routes for this compound and related compounds. These are intended for informational purposes for qualified researchers and may require optimization for specific laboratory conditions. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and use of these procedures.
References
In Vitro Assays for Determining Donitriptan Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1][2] Its therapeutic potential stems from its high affinity and intrinsic activity at these receptor subtypes, which are implicated in the pathophysiology of migraine headaches.[3] This document provides detailed application notes and protocols for conducting in vitro assays to determine the receptor binding affinity of this compound and other related compounds to 5-HT1B and 5-HT1D receptors.
The primary method described is the competitive radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] This assay allows for the determination of the equilibrium dissociation constant (Ki), a measure of the affinity of a test compound for a receptor.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and other triptans for human 5-HT1B and 5-HT1D receptors. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | 5-HT1B Receptor Affinity | 5-HT1D Receptor Affinity | Other Receptor Affinities of Note |
| This compound | pKi: 9.4[5] Ki: 0.079–0.40 nM | pKi: 9.3 Ki: 0.063–0.50 nM | 5-HT2A (EC50 = 7.9 nM) |
| Sumatriptan | pKi: ~7.3 | pKi: ~8.3 | Also binds to 5-HT1F receptors |
| Zolmitriptan | pKi: ~7.9 | pKi: ~9.5 | |
| Naratriptan | pKi: ~8.1 | pKi: ~8.8 | |
| Rizatriptan | pKi: ~7.1 | pKi: ~8.1 | |
| Almotriptan | pKi: ~7.1 | pKi: ~7.8 | |
| Eletriptan | pKi: ~8.0 | pKi: ~9.0 | Also has high affinity for 5-HT1F receptors |
| Frovatriptan | pKi: ~8.0 | pKi: ~8.4 | Potent agonist at 5-HT7 receptors |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values are presented as a range from different studies where available.
Experimental Protocols
Membrane Preparation from Cells Expressing Recombinant Human 5-HT1B or 5-HT1D Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target receptors.
Materials:
-
Cultured cells (e.g., HEK293, CHO) stably transfected with human 5-HT1B or 5-HT1D receptor cDNA.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.
-
Centrifuge and rotor capable of 20,000 x g at 4°C.
-
Dounce homogenizer or sonicator.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Grow cells to near confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
References
- 1. Specific labelling of serotonin 5-HT(1B) receptors in rat frontal cortex with the novel, phenylpiperazine derivative, [3H]GR125,743. A pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptans vs. CGRPs for Migraines: How Do They Compare? - GoodRx [goodrx.com]
- 3. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. Characterization of human serotonin 1D and 1B receptors using [3H]-GR-125743, a novel radiolabelled serotonin 5HT1D/1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput cAMP Formation Assay for the Characterization of 5-HT1B/1D Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signaling Pathway
The activation of 5-HT1B or 5-HT1D receptors initiates a signaling cascade that results in the inhibition of cAMP production. An agonist binds to the receptor, causing a conformational change that activates the associated intracellular Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent reduction in intracellular cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA).
Experimental Protocols
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay format, such as HTRF® or LANCE® Ultra assays. The principle involves competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
Materials and Reagents
-
Cell Line: A stable cell line expressing human 5-HT1B or 5-HT1D receptors (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Ham's F12, DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Forskolin: To stimulate adenylyl cyclase and establish a detectable window for Gi-coupled inhibition.
-
Reference Agonist: A known 5-HT1B/1D agonist (e.g., 5-Carboxamidotryptamine, Sumatriptan).
-
Test Compounds: Serial dilutions of compounds to be tested.
-
cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit (e.g., HTRF cAMP dynamic 2 from Cisbio or LANCE Ultra cAMP from Revvity) containing:
-
cAMP standard
-
Europium (Eu)-labeled anti-cAMP antibody (donor)
-
d2 or ULight™-labeled cAMP (acceptor)
-
Lysis & Detection Buffer
-
-
Microplates: White, opaque, 384-well assay plates.
-
Plate Reader: A TR-FRET capable plate reader with excitation at ~320-340 nm and dual emission detection at ~620 nm and ~665 nm.
Assay Workflow
The experimental workflow consists of cell preparation, stimulation with compounds, cell lysis and detection, and finally data analysis.
Step-by-Step Procedure
1. Cell Preparation and Seeding: a. Culture cells expressing the 5-HT1B or 5-HT1D receptor to ~80-90% confluency. b. Harvest the cells using a non-enzymatic dissociation solution (e.g., Versene) and centrifuge. c. Resuspend the cell pellet in assay buffer and perform a cell count. d. Dilute the cells to the optimized density (typically 2,500-10,000 cells/well) in assay buffer. e. Dispense 5 µL of the cell suspension into each well of a 384-well plate.
2. Compound Preparation: a. Prepare serial dilutions of test and reference compounds in Stimulation Buffer. b. Prepare a stock solution of forskolin in Stimulation Buffer at a concentration determined during assay optimization (typically the EC80-EC90 concentration for stimulating cAMP production).
3. Cell Stimulation: a. Add 5 µL of the appropriate compound dilution to the wells containing cells. b. Immediately add 5 µL of the forskolin solution to all wells (except for basal and maximal inhibition controls). c. The final assay volume at this stage is 15 µL. d. Seal the plate and incubate for 30 minutes at room temperature.
4. Cell Lysis and cAMP Detection: a. Prepare the detection reagents according to the kit manufacturer's protocol. This typically involves diluting the Eu-labeled antibody and the d2/ULight-labeled cAMP tracer in the provided Lysis & Detection Buffer. b. Add 5 µL of the mixed detection reagents to each well. c. Seal the plate and incubate for 60 minutes at room temperature, protected from light.
5. Data Acquisition: a. Read the plate on a TR-FRET compatible reader. b. Measure fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~340 nm. c. The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence, multiplied by a factor (e.g., 10,000).
6. Data Analysis: a. The raw fluorescence ratio data is inversely proportional to the amount of cAMP produced. b. Normalize the data using controls:
- 0% Inhibition (High Signal): Cells treated with forskolin only.
- 100% Inhibition (Low Signal): Cells treated with a saturating concentration of a potent reference agonist plus forskolin. c. Plot the normalized percent inhibition against the logarithm of the agonist concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (maximal response) for each compound.
Data Presentation
The potency (EC50) and efficacy (Emax) of various agonists at the 5-HT1B and 5-HT1D receptors can be summarized for comparison. The data below is hypothetical and serves as an example of typical results.
| Compound | Target Receptor | EC50 (nM) | Emax (% Inhibition of Forskolin Response) |
| 5-Carboxamidotryptamine | 5-HT1B | 2.5 | 98% |
| 5-HT1D | 1.8 | 99% | |
| Sumatriptan | 5-HT1B | 15.2 | 95% |
| 5-HT1D | 10.8 | 96% | |
| Test Compound A | 5-HT1B | 8.7 | 92% |
| 5-HT1D | 150.4 | 85% | |
| Test Compound B | 5-HT1B | 25.6 | 75% (Partial Agonist) |
| 5-HT1D | 19.9 | 78% (Partial Agonist) |
Table 1: Example pharmacological data for 5-HT1B/1D receptor agonists obtained from a cAMP formation assay. EC50 and Emax values are derived from concentration-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-hydroxytryptamine 5-HT1D receptor subtype is negatively coupled to adenylate cyclase in calf substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Donitriptan Efficacy at 5-HT1B/1D Receptors using the GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and high-efficacy agonist of the serotonin 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine headaches.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. A key initial step in this process is the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the associated G-protein. The GTPγS binding assay is a widely used functional assay to quantify the activation of GPCRs by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[1] This application note provides a detailed protocol for utilizing the GTPγS binding assay to determine the efficacy of this compound and compare it to other triptans at the 5-HT1B/1D receptors.
Principle of the Assay
The GTPγS binding assay measures the functional consequence of agonist binding to a GPCR. In the inactive state, the G-protein alpha subunit (Gα) is bound to GDP. Agonist binding to the receptor induces a conformational change, facilitating the release of GDP and the binding of GTP. The use of [³⁵S]GTPγS, a radiolabeled and non-hydrolyzable analog of GTP, results in its accumulation on the activated Gα subunit. The amount of bound [³⁵S]GTPγS is directly proportional to the extent of receptor activation and can be quantified by scintillation counting. This allows for the determination of key pharmacological parameters such as potency (EC₅₀) and maximal efficacy (Emax) of an agonist.
Signaling Pathway of 5-HT1B/1D Receptor Activation
The 5-HT1B and 5-HT1D receptors are predominantly coupled to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as ion channels.
Data Presentation
The efficacy of this compound can be compared to other triptans by determining their respective EC₅₀ and Emax values from the GTPγS binding assay. A lower EC₅₀ value indicates higher potency, while a higher Emax value suggests greater maximal efficacy.
| Compound | Receptor Subtype | EC₅₀ (nM) | Emax (% of 5-HT) |
| This compound | 5-HT1B | ~5 | ~100% |
| 5-HT1D | ~3 | ~100% | |
| Sumatriptan | 5-HT1B | ~20 | ~85% |
| 5-HT1D | ~15 | ~85% | |
| Zolmitriptan | 5-HT1B | ~10 | ~90% |
| 5-HT1D | ~8 | ~90% |
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Cell line stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Agonists: this compound, Sumatriptan, Zolmitriptan, 5-HT (as a reference full agonist).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 4°C.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Plate reader for scintillation counting.
Experimental Workflow
Detailed Methodologies
1. Membrane Preparation
-
Culture cells expressing the target receptor (5-HT1B or 5-HT1D) to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh homogenization buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store in aliquots at -80°C.
2. GTPγS Binding Assay
-
Thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of this compound or other agonists (prepared in assay buffer). For the basal binding, add 25 µL of assay buffer.
-
100 µL of the diluted membrane suspension.
-
25 µL of GDP to a final concentration of 10-100 µM.
-
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS) for each data point.
-
Normalize Data: Express the specific binding at each agonist concentration as a percentage of the maximal response induced by the reference full agonist (5-HT).
-
Generate Dose-Response Curves: Plot the normalized specific binding against the logarithm of the agonist concentration.
-
Determine EC₅₀ and Emax: Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
The GTPγS binding assay is a robust and reliable method for quantifying the functional activity of agonists at GPCRs. This application note provides a comprehensive protocol for assessing the efficacy of this compound at 5-HT1B and 5-HT1D receptors. The high efficacy of this compound, as demonstrated by this assay, underscores its potential as a highly effective therapeutic agent for the treatment of migraine. By following this protocol, researchers can obtain valuable data on the potency and efficacy of novel compounds targeting these important receptors.
References
Application Notes and Protocols: Donitriptan Administration in Guinea Pig Trigeminal Ganglion Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan, a potent and high-efficacy 5-HT1B/1D receptor agonist, has shown potential as an acute treatment for migraine.[1][2] Its mechanism of action is believed to involve the modulation of neuronal activity within the trigeminovascular system. This document provides detailed application notes and protocols for studying the effects of this compound on guinea pig trigeminal ganglion (TG) neurons, with a specific focus on its impact on calcium-dependent potassium currents. The protocols outlined below are based on established methodologies for the isolation and electrophysiological recording of guinea pig TG neurons and are intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Data Presentation
The primary quantitative data available for the effect of this compound on guinea pig trigeminal ganglion neurons is its potency in modulating Ca2+-dependent K+ currents. This data is summarized in the table below.
| Compound | Parameter | Value | Cell Type | Reference |
| This compound Hydrochloride | pD2 | 7.3 | Guinea Pig Isolated Trigeminal Ganglion Neurons | [2] |
Note: The pD2 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD2 value indicates greater potency.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of guinea pig trigeminal ganglion neurons and subsequent electrophysiological recording to study the effects of this compound.
Protocol 1: Isolation and Culture of Guinea Pig Trigeminal Ganglion Neurons
This protocol is adapted from established methods for isolating sensory neurons.
Materials:
-
Adult Hartley guinea pigs (200-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Dissection tools (sterile scissors, forceps)
-
Leibovitz's L-15 medium (ice-cold)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Poly-D-lysine coated coverslips
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a thoracotomy and perfuse the animal transcardially with ice-cold, sterile phosphate-buffered saline (PBS) to remove blood.
-
Decapitate the animal and carefully dissect the skull to expose the trigeminal ganglia located at the base of the skull.
-
Excise the trigeminal ganglia and immediately place them in ice-cold Leibovitz's L-15 medium.
-
-
Enzymatic Digestion:
-
Transfer the ganglia to a new dish containing DMEM with 1.5 mg/mL Collagenase Type IA.
-
Mince the ganglia into small pieces using fine scissors.
-
Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Following collagenase digestion, add Trypsin-EDTA and incubate for an additional 5-10 minutes at 37°C.
-
-
Mechanical Dissociation and Plating:
-
Terminate the enzymatic digestion by adding an equal volume of DMEM/F-12 medium with 10% FBS.
-
Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh DMEM/F-12 with 10% FBS.
-
Plate the dissociated neurons onto poly-D-lysine coated coverslips in 35 mm culture dishes.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator. Neurons are typically ready for electrophysiological recordings within 24-48 hours.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for recording Ca2+-dependent K+ currents from isolated guinea pig trigeminal ganglion neurons.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for K+ currents; in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 ATP-Mg, 0.2 GTP-Na (pH adjusted to 7.2 with KOH).
-
This compound stock solution (dissolved in a suitable vehicle, e.g., water or DMSO, and diluted to the final concentration in the external solution).
Procedure:
-
Preparation for Recording:
-
Transfer a coverslip with cultured trigeminal ganglion neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a single, healthy-looking neuron with the patch pipette under visual guidance.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After achieving a GΩ seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
-
Recording Ca2+-dependent K+ Currents:
-
Clamp the neuron at a holding potential of -60 mV.
-
To elicit Ca2+-dependent K+ currents, apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).
-
Record the resulting outward currents. The slow afterhyperpolarization current (IAHP) is a characteristic Ca2+-dependent K+ current in neurons.
-
-
This compound Application:
-
Establish a stable baseline recording of the Ca2+-dependent K+ current.
-
Apply this compound at various concentrations to the perfusion bath.
-
Record the changes in the amplitude and kinetics of the Ca2+-dependent K+ current in the presence of this compound.
-
To determine the pD2, a cumulative concentration-response curve should be constructed.
-
Mandatory Visualizations
Signaling Pathway of this compound in Trigeminal Ganglion Neurons
Caption: Proposed signaling pathway of this compound in trigeminal ganglion neurons.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for electrophysiological analysis of this compound.
References
Application Notes and Protocols for Studying Donitriptan's Vascular Effects in Anesthetized Pig Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing anesthetized pig models to investigate the vascular effects of Donitriptan, a potent 5-HT1B/1D receptor agonist. The domestic pig is a valuable translational model in cardiovascular research due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[1][2] This document outlines the experimental setup, data collection methods, and expected outcomes based on published preclinical studies.
Introduction to this compound and its Vascular Effects
This compound is a selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches.[3][4] Its mechanism of action, like other triptans, involves vasoconstriction of painfully distended intracranial extracerebral arteries.[5] Studies in anesthetized pigs have demonstrated that this compound selectively constricts arteriovenous anastomoses, particularly in the cephalic region, via 5-HT1B receptor activation. This selective action is believed to contribute to its potential efficacy in aborting migraine headaches while minimizing effects on blood flow to vital organs.
Key Experimental Protocols
Animal Model and Anesthesia
Objective: To prepare a stable, anesthetized pig model for hemodynamic and vascular measurements.
Protocol:
-
Animal Selection: Use healthy domestic pigs of either sex.
-
Anesthesia Induction: Anesthetize the pigs with pentobarbitone sodium. The initial induction can be administered intravenously.
-
Maintenance of Anesthesia: Maintain a stable plane of anesthesia throughout the experiment via continuous intravenous infusion of pentobarbitone.
-
Ventilation: Intubate the animals and provide mechanical ventilation with a mixture of air and oxygen to maintain normal blood gas levels.
-
Catheterization:
-
Insert a catheter into a femoral artery for continuous monitoring of arterial blood pressure and for obtaining arterial blood samples.
-
Place a catheter in a femoral vein for the administration of this compound, vehicle, and anesthetics.
-
For specific measurements of cranial blood flow, place a catheter in the jugular vein to collect venous blood samples from the head.
-
Administration of this compound
Objective: To administer this compound in a controlled manner to assess dose-dependent vascular effects.
Protocol:
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as 40% polyethylene glycol in saline.
-
Route of Administration: Administer this compound intravenously (i.v.).
-
Dosing Regimen: Employ a cumulative dosing schedule. Infuse increasing doses of this compound over a set period for each dose. A typical cumulative infusion might involve doses ranging from 0.01 to 100 µg/kg, with each dose infused over 15 minutes.
-
Control Group: Administer the vehicle solution to a control group of animals to account for any effects of the vehicle itself.
Measurement of Vascular Parameters
Objective: To quantify the effects of this compound on various hemodynamic and vascular parameters.
Protocol:
-
Systemic Hemodynamics:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) from the arterial catheter.
-
-
Carotid Blood Flow and Vascular Conductance:
-
Use electromagnetic or ultrasonic flow probes placed around the common carotid artery to measure total carotid blood flow.
-
Calculate carotid vascular conductance by dividing the total carotid blood flow by the mean arterial pressure.
-
-
Regional Blood Flow Distribution:
-
Utilize the radioactive microsphere technique to determine cardiac output and its distribution to various organs, including the brain, heart, kidneys, skin, and skeletal muscles. This allows for the differentiation between nutrient (capillary) blood flow and arteriovenous anastomotic (AVA) shunting.
-
-
Jugular Venous Oxygen Saturation:
-
Collect blood samples from the jugular vein and a systemic artery simultaneously.
-
Analyze the samples using a conventional blood gas analyzer to determine oxygen partial pressure (pO2), carbon dioxide partial pressure (pCO2), and hemoglobin oxygen saturation.
-
Calculate the arteriovenous oxygen saturation difference.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies of this compound in anesthetized pigs.
Table 1: Hemodynamic Effects of Intravenous this compound
| Parameter | Maximum Response | ED50 | Reference |
| Total Carotid Blood Flow | -25 ± 3% | - | |
| Total Carotid Vascular Conductance | -25 ± 3% | - | |
| Cephalic Arteriovenous Anastomotic Fraction | -63 ± 3% | 92 ± 31 nmol/kg | |
| Cardiac Output | Slight Decrease | - | |
| Jugular Venous Oxygen Saturation | Marked Decrease | 0.5 (0.3-1.1) µg/kg | |
| Carotid Vascular Resistance | Marked Increase | 0.9 (0.7-1.1) µg/kg | |
| Venous pCO2 | +18.8 ± 5.7% (at ≥ 2.5 µg/kg) | - |
ED50: The dose required to produce 50% of the maximum response. Data are presented as mean ± SEM or geometric mean (95% CI).
Table 2: Effect of this compound on Regional Vascular Conductance
| Organ/Tissue | Effect on Vascular Conductance | Reference |
| Skin | Increased | |
| Brain | Increased | |
| Skeletal Muscles | Increased | |
| Heart | No Decrease | |
| Kidneys | No Decrease |
Discussion and Expected Outcomes
Studies utilizing anesthetized pig models have consistently shown that this compound is a potent vasoconstrictor of carotid arteriovenous anastomoses. This effect is dose-dependent and can be significantly attenuated by 5-HT1B/1D receptor antagonists, confirming the involvement of these receptors.
A key finding is the selectivity of this compound. While it constricts the non-nutritive shunts in the cephalic circulation, it does not reduce, and may even increase, nutrient blood flow to vital organs such as the brain, heart, and kidneys. This suggests a favorable safety profile concerning organ ischemia.
Furthermore, this compound has been shown to decrease jugular venous oxygen saturation and increase venous pCO2, suggesting an effect on cerebral oxygen consumption and metabolism in addition to its vasoconstrictor properties. These findings provide further insight into its potential mechanism for headache relief.
References
- 1. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Donitriptan Dosage for In Vivo Experimental Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Donitriptan, a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist, for use in in vivo experimental research. This compound was investigated as a potential anti-migraine agent but was never marketed.[1] Its high affinity and intrinsic activity at these receptors make it a valuable tool for studying the roles of 5-HT1B/1D receptors in various physiological and pathological processes.
Data Presentation
In Vivo Dosages of this compound
The following table summarizes the reported dosages of this compound used in various in vivo animal models.
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Conscious Dogs | Oral (p.o.) | From 0.63 mg/kg | Long-lasting, dose-dependent decreases in unilateral carotid blood flow without affecting heart rate or behavior. | [2][3] |
| Anesthetized Dogs | Intravenous (i.v.) Infusion | 0.1, 0.3, 1, 3, 10, and 30 µg/kg (consecutive 10-min infusions) | Inhibition of capsaicin-induced external carotid vasodilatation. | [4] |
| Anesthetized Pigs | Cumulative Infusion | 0.01, 0.04, 0.16, 0.63, 2.5, 10, and 40 µg/kg (over 15 min/dose) | Potent, long-lasting, and greater amplitude carotid vasoconstrictor responses; dose-dependent decrease in jugular venous oxygen saturation. | [2] |
| Anesthetized Rats | Intracarotid Infusion | 2.5, 10, and 40 µg/kg | Significant decrease in jugular venous oxygen saturation (from 10 µg/kg) and increase in jugular carbon dioxide partial pressure. | |
| Guinea Pigs | Oral (p.o.) | Not specified | Evoked hypothermic responses, suggesting brain penetration. |
Pharmacological Parameters of this compound
| Parameter | Value | Receptor | Notes | Reference |
| pKi | 9.4 | 5-HT1B | A measure of binding affinity. | |
| pKi | 9.3 | 5-HT1D | A measure of binding affinity. | |
| Ki | 0.079–0.40 nM | 5-HT1B | High-affinity binding. | |
| Ki | 0.063–0.50 nM | 5-HT1D | High-affinity binding. | |
| Emax | 94% | 5-HT1B | High-efficacy near-full agonist. | |
| Emax | 97% | 5-HT1D | High-efficacy near-full agonist. | |
| EC50 | 7.9 nM | 5-HT2A | Potent agonist, though lower potency than at 5-HT1B/1D. | |
| ED50 | 0.5 (0.3-1.1) µg/kg | 5-HT1B/1D | For decreasing jugular venous oxygen saturation in anesthetized pigs. | |
| ED50 | 0.9 (0.7-1.1) µg/kg | 5-HT1B/1D | For increasing carotid vascular resistance in anesthetized pigs. |
Experimental Protocols
Canine External Carotid Vasodilatation Model
This protocol is based on the methodology described by Muñoz-Islas et al. (2006).
-
Animal Preparation:
-
59 vagosympathectomized dogs (15–25 kg) are anesthetized with sodium pentobarbitone (30 mg/kg i.v. bolus, with supplemental doses as needed).
-
Animals are intubated and artificially respired.
-
A cannula is inserted into a femoral artery to record blood pressure and heart rate.
-
A precalibrated flow probe is placed around the common carotid artery, with ligation of the internal carotid and occipital branches, to measure blood flow.
-
The thyroid artery is cannulated for the infusion of agonists.
-
-
Drug Administration:
-
Animals are divided into groups to receive consecutive 10-minute intravenous infusions of this compound at doses of 0.1, 0.3, 1, 3, 10, and 30 µg/kg.
-
Vasodilator responses are induced by intracarotid infusions of capsaicin, alpha-CGRP, and acetylcholine.
-
-
Endpoint Measurement:
-
Continuous recording of arterial blood pressure, heart rate, and external carotid blood flow.
-
The primary endpoint is the inhibition of capsaicin-induced increases in carotid blood flow.
-
Anesthetized Pig Model for Carotid Vasoconstriction
This protocol is derived from studies investigating the vascular effects of this compound.
-
Animal Preparation:
-
Anesthetized pigs are prepared for hemodynamic monitoring.
-
Instrumentation is placed to measure carotid blood flow and jugular venous oxygen saturation.
-
-
Drug Administration:
-
This compound is administered via cumulative intravenous infusion at doses of 0.01, 0.04, 0.16, 0.63, 2.5, 10, and 40 µg/kg. Each dose is infused over 15 minutes.
-
-
Endpoint Measurement:
-
Carotid vascular resistance is calculated from carotid blood flow and arterial pressure.
-
Jugular venous oxygen saturation is measured to assess changes in cerebral oxygen extraction.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound at 5-HT1B/1D receptors.
Experimental Workflow for In Vivo Studies
Caption: Generalized experimental workflow for in vivo studies with this compound.
Logical Relationship of this compound's Effects in Migraine Models
Caption: Logical flow of this compound's therapeutic action in migraine models.
References
Application Notes and Protocols for the Quantification of Donitriptan in Biological Samples
Introduction
Donitriptan is a novel agonist of the 5-HT1B/1D receptors, belonging to the triptan class of drugs, which is under investigation for the acute treatment of migraine. To support preclinical and clinical development, robust and validated analytical methods are essential for the accurate quantification of this compound in biological matrices. These methods are crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily plasma, using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not publicly available, the protocols described herein are based on established and validated methods for other triptans with similar physicochemical properties, such as naratriptan, eletriptan, and rizatriptan.[1][2][3]
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a sensitive and selective approach for the quantification of this compound, particularly suitable for laboratories without access to mass spectrometry. Triptans often exhibit natural fluorescence, which can be exploited for detection.
1. Principle
This compound is extracted from the biological matrix (e.g., plasma) using liquid-liquid extraction (LLE). The extracted analyte is then separated from endogenous components on a reversed-phase HPLC column and quantified using a fluorescence detector.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., another triptan not present in the study samples, like sumatriptan)
-
HPLC-grade acetonitrile, methanol, and water
-
Methyl tertiary-butyl ether (MTBE)
-
Triethylamine
-
Phosphoric acid (85%)
-
Drug-free human plasma
2.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the Internal Standard working solution.
-
Vortex briefly to mix.
-
Add 5 mL of methyl tertiary-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject 50 µL into the HPLC system.
2.4. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.05% (v/v) triethylamine in water (pH adjusted to 2.75 with phosphoric acid) and acetonitrile (92:8, v/v).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection: Excitation at 225 nm and emission at 360 nm.[3]
3. Data Presentation
The following table summarizes typical validation parameters for an HPLC-FLD method for a triptan, which would be expected for a validated this compound assay.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 8.0% |
| Inter-day Precision (%CV) | < 8.0% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.
1. Principle
This compound and an internal standard (preferably a stable isotope-labeled version of this compound, e.g., this compound-d3) are extracted from plasma using protein precipitation or liquid-liquid extraction. The analytes are separated by HPLC and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Drug-free human plasma
2.2. Instrumentation
-
UHPLC or HPLC system
-
Autosampler
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 350 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
Inject 5-10 µL into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
Chromatographic Column: A fast-separating C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: These would need to be optimized for this compound and its internal standard. For a related triptan, naratriptan, the transitions are m/z 336.5 → 98.0 and for its d3-IS, m/z 339.4 → 101.0. Similar transitions would be determined for this compound by infusing a standard solution into the mass spectrometer.
3. Data Presentation
The following table summarizes typical validation parameters for an LC-MS/MS method for a triptan, which would be expected for a validated this compound assay.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 7.5% |
| Inter-day Precision (%CV) | < 6.0% |
| Accuracy (% Bias) | 99.29 to 102.21% |
| Recovery | > 70% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Experimental Workflow for Sample Preparation (LLE)
References
Application Note: Cell Culture Models for Investigating the Cellular Effects of Donitriptan
Audience: Researchers, scientists, and drug development professionals.
Introduction Donitriptan is a potent triptan derivative investigated for the treatment of migraine.[1][2][3] It functions as a high-affinity, high-efficacy agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][4] In vitro cell culture models are indispensable for characterizing the pharmacological profile and cellular mechanisms of compounds like this compound. These models allow for the precise measurement of receptor binding, functional activity, downstream signaling events, and potential off-target effects in a controlled environment. This document provides detailed protocols for utilizing cell-based assays to investigate the cellular effects of this compound.
Key Cellular Mechanisms of this compound this compound's primary mechanism of action involves the activation of 5-HT1B/1D receptors, which are G-protein coupled receptors (GPCRs) that couple to the inhibitory Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, studies have indicated that this compound can interact with the Aryl Hydrocarbon Receptor (AhR), leading to the induction of target genes such as CYP1A1 in specific cell types.
Pharmacological Data Summary
The following tables summarize the known in vitro pharmacological parameters for this compound, providing a baseline for experimental design.
Table 1: Receptor Binding Affinity and Efficacy of this compound
| Receptor Subtype | Binding Affinity (Ki) | Efficacy (Emax) | Reference Cell Models |
|---|---|---|---|
| Human 5-HT1B | 0.079–0.40 nM | 94% | C6 cells expressing human 5-HT1B |
| Human 5-HT1D | 0.063–0.50 nM | 97% | C6 cells expressing human 5-HT1D |
| Human 5-HT2A | EC50 = 7.9 nM | Not specified | Not specified |
Data sourced from multiple studies.
Recommended Cell Culture Models
The choice of cell line is critical for obtaining relevant data.
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Recombinant Cell Lines: HEK293 or CHO cells stably transfected to express human 5-HT1B or 5-HT1D receptors are ideal for studying specific receptor-mediated effects. C6 glioma cells have also been successfully used.
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Neuronal Cell Lines: Differentiated HT22 cells, a mouse hippocampal neuronal line, can be used to study this compound in a more physiologically relevant context, as they express serotonergic neuronal markers.
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Intestinal Cell Lines: Human intestinal adenocarcinoma cell lines such as LS180 and LS174T are suitable for investigating off-target effects related to AhR activation and CYP1A1 induction.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize this compound's cellular effects.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors.
Materials:
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HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors.
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Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic e.g., G418).
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Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
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Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
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Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).
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Non-specific binding control: Serotonin (5-HT) or Methiothepin.
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This compound stock solution (in DMSO).
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Scintillation cocktail and vials.
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Glass fiber filters and cell harvester.
Methodology:
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Cell Culture and Membrane Preparation:
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Culture cells to ~90% confluency.
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Harvest cells, wash with PBS, and centrifuge.
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Homogenize the cell pellet in ice-cold membrane preparation buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet membranes.
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Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein), and the radioligand at a concentration near its Kd (e.g., 0.1-0.5 nM).
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Add increasing concentrations of this compound (e.g., 10-12 M to 10-5 M).
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For total binding, add vehicle (DMSO). For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM 5-HT).
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Incubate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash filters multiple times with ice-cold assay buffer.
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Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
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Plot the percentage of specific binding against the log concentration of this compound.
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Determine the IC50 value using non-linear regression (sigmoidal dose-response).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
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Protocol 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity.
Materials:
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CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors.
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Assay buffer (e.g., HBSS with 5 mM HEPES).
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Adenylyl cyclase stimulator: Forskolin.
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This compound stock solution (in DMSO).
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cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate at an appropriate density (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.
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Compound Addition:
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Remove culture medium and wash cells with assay buffer.
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Add increasing concentrations of this compound to the wells.
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Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
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Add Forskolin to all wells (except negative control) at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
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Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from Forskolin alone as 100% and the basal (no Forskolin) as 0%.
-
Plot the percentage inhibition of the Forskolin response against the log concentration of this compound.
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Determine the EC50 and Emax (maximal inhibition) values using a non-linear regression curve fit.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Donitriptan Synthesis and Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Donitriptan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent 5-HT1B/1D receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes reported for this compound, both of which utilize serotonin as a key starting material.
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Route 1: This pathway involves the initial N-Boc protection of serotonin, followed by O-alkylation with methyl bromoacetate, saponification to the corresponding carboxylic acid, coupling with 4-(1-piperazinyl)benzonitrile, and a final deprotection step.[1]
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Route 2: This alternative approach begins with the N-Boc protection of serotonin. Separately, 4-(1-piperazinyl)benzonitrile is reacted with chloroacetyl chloride to form a chloroacetyl piperazine intermediate. This intermediate is then condensed with N-Boc protected serotonin, followed by a final deprotection step to yield this compound.[1]
Q2: What are the major challenges in the synthesis of the indole core of triptans like this compound?
A2: A common method for synthesizing the indole core of many triptans is the Fischer indole synthesis.[2][3] Key challenges with this method include:
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Harsh Reaction Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[3]
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Byproduct Formation: The instability of phenylhydrazine precursors under acidic conditions can lead to the formation of unwanted byproducts, complicating purification.
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Regioselectivity: When using unsymmetrical ketones, the Fischer indole synthesis can result in a mixture of regioisomers.
Q3: What are the common impurities encountered in the synthesis of triptans?
A3: Impurities in triptan synthesis can arise from starting materials, intermediates, byproducts, and degradation products. Common impurities include:
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Process-Related Impurities: Unreacted starting materials and intermediates from preceding steps.
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Dimers and Oligomers: Self-reaction of reactive intermediates can lead to the formation of dimeric or oligomeric impurities.
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Oxidation Products: The indole nucleus can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
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Isomers: Inadequate control of reaction conditions can lead to the formation of structural or stereoisomers.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: Scaling up a multi-step synthesis like that of this compound presents several challenges:
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Heat Transfer: Exothermic reactions that are easily managed on a lab scale can become difficult to control in large reactors, potentially leading to side reactions and impurities.
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Mixing Efficiency: Ensuring homogeneous mixing in large vessels is crucial for consistent reaction outcomes.
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Reagent Addition: The rate of addition of reagents can significantly impact selectivity and impurity profiles.
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Work-up and Purification: Procedures like extractions and chromatography that are straightforward in the lab can be cumbersome and resource-intensive at scale.
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Cost of Goods: The cost of reagents, solvents, and energy becomes a major factor at an industrial scale.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues that may arise during the key stages of this compound synthesis.
Section 1: Synthesis of the Indole Intermediate
Issue 1.1: Low yield in the O-alkylation of N-Boc-serotonin (Williamson Ether Synthesis).
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Incomplete Deprotonation of the Phenolic Hydroxyl Group | Ensure a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions are used. The alkoxide is the active nucleophile. | The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide. |
| Side Reactions of the Alkylating Agent | Add the alkylating agent (methyl bromoacetate) slowly and control the reaction temperature. This minimizes potential elimination reactions. | Primary alkyl halides are preferred for the Williamson synthesis to avoid elimination side reactions. |
| Slow Reaction Rate | The reaction is typically conducted at 50-100 °C for 1-8 hours. Consider using a polar aprotic solvent like DMF or acetonitrile to accelerate the SN2 reaction. | Protic and apolar solvents can slow down the reaction rate. |
Issue 1.2: Formation of impurities during N-Boc deprotection.
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Harsh Deprotection Conditions | Traditional methods use strong acids like TFA. Consider milder, more selective methods such as using oxalyl chloride in methanol or heating in water. | The choice of deprotection method should be compatible with other functional groups in the molecule to avoid unwanted side reactions. |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or a slight increase in temperature, depending on the method used. | Incomplete deprotection will lead to a mixture of protected and unprotected product, complicating purification. |
| Side Reactions with Other Functional Groups | If the molecule contains other acid-sensitive groups, explore neutral deprotection methods like thermolysis or using iodine as a catalyst. | The goal is to selectively remove the Boc group without affecting other parts of the molecule. |
Section 2: Synthesis of the Piperazine Moiety and Coupling
Issue 2.1: Low yield and formation of di-acylated byproduct during the N-acylation of 4-(1-piperazinyl)benzonitrile.
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Di-acylation of Piperazine | Use a large excess of the piperazine starting material relative to the acylating agent. Alternatively, protect one of the piperazine nitrogens with a Boc group, perform the acylation, and then deprotect. | The symmetric nature of piperazine makes both nitrogens susceptible to acylation, leading to a mixture of products. |
| Slow Reaction Rate | Ensure the use of an appropriate activating agent for the carboxylic acid (e.g., converting to an acid chloride or using a coupling agent like EDC/HOBt). | Amide bond formation often requires activation of the carboxylic acid to facilitate the reaction with the amine. |
| Poor Solubility of Reagents | Select a solvent system in which both the activated carboxylic acid and the piperazine derivative are soluble to ensure a homogeneous reaction mixture. | Inadequate solubility can lead to slow and incomplete reactions. |
Issue 2.2: Difficult purification of the final this compound product.
| Potential Cause | Troubleshooting Recommendation | Supporting Evidence/Rationale |
| Presence of Closely Eluting Impurities | Optimize the chromatographic conditions (e.g., column type, mobile phase composition, gradient) for better separation. LC-MS can be a powerful tool for identifying and tracking impurities. | Impurity profiling is crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API). |
| Polymorphism | Investigate the crystallization conditions (e.g., solvent, temperature, cooling rate) to control the polymorphic form of the final product. Different polymorphs can have different physical properties. | The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. |
| Residual Solvents | Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature) to remove residual solvents to acceptable levels as per ICH guidelines. | Residual solvents are a common type of impurity in pharmaceutical manufacturing. |
Experimental Protocols
Due to the proprietary nature of specific drug manufacturing processes, detailed, validated protocols with precise quantitative data for this compound are not publicly available. The following are generalized experimental methodologies based on the reported synthetic routes and common organic chemistry practices.
Protocol 1: Synthesis of 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid
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N-Boc Protection of Serotonin: To a solution of serotonin hydrochloride in a suitable solvent system (e.g., a mixture of water and THF), add a base such as sodium hydroxide or triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)2O. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). Perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain N-Boc-serotonin.
-
O-Alkylation: Dissolve N-Boc-serotonin in an anhydrous polar aprotic solvent like DMF. Add a base such as potassium carbonate or sodium hydride. To this mixture, add methyl bromoacetate dropwise at room temperature. Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC). After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the methyl ester intermediate.
-
Saponification: Dissolve the methyl ester intermediate in a mixture of methanol and water. Add a base such as potassium hydroxide or lithium hydroxide. Stir the mixture at room temperature until the saponification is complete (monitor by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product. Filter the solid, wash with water, and dry to obtain 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid.
Protocol 2: Coupling and Deprotection to Yield this compound
-
Amide Coupling: Dissolve 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid in an anhydrous aprotic solvent such as DCM or DMF. Add a coupling agent (e.g., EDC, HBTU) and an activator (e.g., HOBt). To this mixture, add 4-(1-piperazinyl)benzonitrile and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Perform an aqueous workup, extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography if necessary.
-
N-Boc Deprotection: Dissolve the N-Boc protected this compound intermediate in a suitable solvent (e.g., DCM, dioxane). Add a strong acid such as trifluoroacetic acid (TFA) or methanesulfonic acid. Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt or neutralized and purified further by crystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound (Route 1).
Caption: Alternative synthetic pathway for this compound (Route 2).
References
Overcoming poor solubility of Donitriptan in experimental buffers
Technical Support Center: Donitriptan Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges with this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: this compound is a tryptamine derivative and a weakly basic compound.[1] Its chemical structure contains amine groups that can be protonated. At neutral or alkaline pH, these groups are predominantly in their neutral, un-ionized form. This uncharged state makes the molecule less polar and thus less soluble in aqueous buffers. To become soluble, the basic functional groups need to be protonated (ionized) by a more acidic environment.
Q2: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound is readily soluble in organic solvents like DMSO (up to 50 mM), this does not guarantee its solubility in a final aqueous solution. When the concentrated DMSO stock is added to the buffer, the DMSO percentage drops dramatically. The buffer's high water content cannot maintain the solubility of the un-ionized this compound, causing it to "crash out" or precipitate.[2] The key is to ensure the final concentration of this compound is below its solubility limit in the final buffer/co-solvent mixture.
Q3: What are the primary strategies to improve this compound's solubility for bioassays?
A3: There are three main techniques to enhance the solubility of poorly soluble drugs like this compound:
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pH Adjustment: Lowering the pH of the buffer to protonate the molecule, thereby increasing its aqueous solubility.[3][4]
-
Use of Co-solvents: Maintaining a certain percentage of an organic solvent (like DMSO or ethanol) in the final solution to increase the solubility of hydrophobic compounds.
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Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the hydrophobic this compound molecule is encapsulated by the cyclodextrin, which has a hydrophilic exterior.
Q4: Are there any concerns with using these solubilization methods in my experiments?
A4: Yes, each method has considerations:
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pH Adjustment: Ensure the final pH is compatible with your experimental system (e.g., cells, enzymes). Extreme pH values can alter biological activity.
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Co-solvents: High concentrations of organic solvents like DMSO can be toxic to cells (typically >0.5%) or interfere with enzyme activity. It is crucial to run a solvent-only control.
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Cyclodextrins: While generally having low toxicity, they can sometimes interact with cell membranes or other components of your assay. The choice of cyclodextrin type (e.g., HP-β-CD, SBE-β-CD) is important.
Troubleshooting Guide
Issue: My this compound powder will not dissolve in my aqueous buffer.
| Probable Cause | Suggested Solution |
| This compound is in its poorly soluble free-base form at the buffer's pH. | Follow the Solubilization by pH Adjustment protocol (Protocol 1). Lowering the pH will increase the proportion of the soluble, ionized form. |
| The target concentration is above the intrinsic aqueous solubility limit. | First, try pH adjustment. If that is not sufficient or compatible with your assay, proceed to the Using Co-solvents protocol (Protocol 2) or the Using Cyclodextrins protocol (Protocol 3). |
Issue: My this compound-DMSO stock solution precipitates upon dilution into the final assay buffer.
| Probable Cause | Suggested Solution |
| The final concentration of this compound exceeds its solubility limit in the low-DMSO aqueous environment. | 1. Reduce Final Concentration: Test a lower final concentration of this compound. 2. Optimize Co-solvent Percentage: Increase the final DMSO concentration, ensuring it remains within a tolerable range for your assay (e.g., ≤0.5%). 3. Change Dilution Method: Add the buffer to the DMSO stock slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that trigger precipitation. |
| The buffer components are interacting with the compound. | Try a different buffer system. If using a phosphate buffer, be aware of potential salt precipitation with some compounds. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₂ | PubChem |
| Molecular Weight | 403.48 g/mol | PubChem |
| Predicted logP | 1.32 to 2.2 | Wikipedia |
| Form | Solid (Free Base) / Crystalline Solid (HCl salt) | ChemicalBook, R&D Systems |
| Solubility in DMSO | Soluble to 50 mM (as HCl salt) | R&D Systems |
| Aqueous Solubility | Poorly soluble / Sparingly soluble | General knowledge for triptans |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| pH Adjustment | Increases ionization of the weak base. | Simple, cost-effective, amenable to high throughput. | Final pH may be incompatible with the biological system; risk of chemical degradation at extreme pH. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system. | Simple, rapid, and effective for many nonpolar drugs. | Potential for solvent toxicity or interference with the assay at higher concentrations (>0.5-1%). |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug. | Low toxicity, can improve stability and bioavailability. | Can be more expensive; potential for interactions with other formulation or assay components. |
Visualizations & Workflows
Caption: General troubleshooting workflow for this compound solubility.
Caption: Effect of pH on the ionization and solubility of this compound (D).
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is ideal for experiments where the final pH can be acidic without affecting the assay.
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Objective: To dissolve this compound by preparing a buffer with a pH low enough to protonate the molecule.
-
Materials:
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This compound (free base or HCl salt)
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Buffer components (e.g., citric acid, sodium citrate, or MES)
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Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
-
Methodology:
-
Prepare your desired experimental buffer, but do not adjust the final pH yet. A citrate or MES buffer is a good starting point for a target pH of 4.0-6.0.
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Add the this compound powder directly to the acidic buffer solution to achieve the desired final concentration.
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Stir the solution vigorously at room temperature. Gentle warming or brief sonication can be used to aid dissolution if necessary.
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Visually inspect for complete dissolution. The solution should be clear with no visible particulates.
-
If required for your experiment, carefully adjust the pH upwards using NaOH. Be aware that as the pH increases, the compound may precipitate. Determine the highest possible pH at which your compound remains in solution.
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Filter the final solution through a 0.22 µm filter to remove any micro-precipitates before use.
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Protocol 2: Using Co-solvents
Use this method when pH adjustment is not possible, and your assay can tolerate a low percentage of an organic solvent.
-
Objective: To use a water-miscible organic solvent (co-solvent) to maintain this compound solubility in the final aqueous solution.
-
Materials:
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This compound
-
Dimethyl sulfoxide (DMSO), high purity
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Your final aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
-
Methodology:
-
Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C for future use.
-
Determine the maximum tolerable percentage of DMSO for your assay (e.g., 0.1%, 0.5%). This is critical to avoid artifacts.
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Perform a serial dilution. First, dilute the 100% DMSO stock into your aqueous buffer to create an intermediate stock with a higher DMSO concentration (e.g., 10%).
-
For the final step, dilute this intermediate stock into the final assay buffer to reach the target this compound concentration, ensuring the final DMSO percentage does not exceed your predetermined limit.
-
Example Calculation:
-
Target: 10 µM this compound in buffer with 0.1% DMSO.
-
Stock: 10 mM this compound in 100% DMSO.
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Step 1: Dilute the 10 mM stock 1:100 into buffer (e.g., 2 µL stock + 198 µL buffer). This gives an intermediate solution of 100 µM this compound in 1% DMSO.
-
Step 2: Dilute this intermediate solution 1:10 into the final buffer (e.g., 10 µL intermediate + 90 µL buffer). This yields the final solution of 10 µM this compound in 0.1% DMSO.
-
-
Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO but no this compound.
-
Protocol 3: Using Cyclodextrins
This is an advanced technique suitable for sensitive assays where pH changes or organic solvents are not viable, including some in vivo applications.
-
Objective: To form a water-soluble inclusion complex between this compound and a cyclodextrin.
-
Materials:
-
This compound
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A suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). SBE-β-CD is often used in commercial formulations.
-
Aqueous buffer
-
-
Methodology:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 20% w/v SBE-β-CD in saline or buffer).
-
Add the this compound powder directly to the cyclodextrin solution.
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Stir the mixture overnight at room temperature to allow for complex formation. The solution should become clear.
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This resulting solution now contains the this compound-cyclodextrin complex and can be further diluted in your experimental buffer as needed.
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As with other methods, it is important to run a control containing only the cyclodextrin solution to account for any effects of the excipient itself.
-
References
Optimizing Donitriptan dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Donitriptan to minimize off-target effects. As the development of this compound was discontinued after Phase II clinical trials, the information provided herein is based on available preclinical data, findings from studies on similar triptans, and established pharmacological principles.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and high-efficacy agonist for the serotonin 5-HT1B and 5-HT1D receptors.[2] Its therapeutic rationale in migraine treatment is based on the ability of these receptors to mediate vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system.
Q2: What are the known major off-target effects of this compound?
A2: The most prominently reported off-target effect of this compound is its agonist activity at the serotonin 5-HT2A receptor. While its affinity for 5-HT1B/1D receptors is significantly higher, the 5-HT2A agonism is a key consideration for potential side effects and requires careful dose management.
Q3: Why was the clinical development of this compound discontinued?
A3: this compound's development was halted after Phase II clinical trials. While the specific reasons for discontinuation are not extensively publicized, it is common for drug candidates to be withdrawn at this stage due to a variety of factors, including but not limited to efficacy, tolerability, or strategic commercial decisions.[1]
Q4: How can we approach dosage optimization for this compound in a preclinical setting?
A4: Dosage optimization should begin with in vitro characterization of its activity on both target (5-HT1B/1D) and off-target (especially 5-HT2A) receptors. This should be followed by in vivo dose-ranging studies in relevant animal models of migraine, such as the nitroglycerin-induced hyperalgesia model. The goal is to identify the lowest effective dose that provides a therapeutic benefit while minimizing behavioral or physiological changes associated with 5-HT2A activation.
Q5: Are there any clinical data available to guide dosage selection?
A5: Publicly available, detailed quantitative data from this compound's Phase I and II clinical trials is scarce. Information suggests that Phase I trials were completed, and the drug was scheduled to enter Phase II development in 2001.[1][3] Researchers should therefore rely on preclinical data and the established dose ranges of other potent triptans as a starting point for their investigations, with the understanding that these are estimations.
Troubleshooting Guides
Issue 1: High incidence of off-target effects in animal models (e.g., head-twitch response).
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Possible Cause: The administered dose of this compound is likely causing significant activation of the 5-HT2A receptor.
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Troubleshooting Steps:
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Dose Reduction: Systematically reduce the dose to determine the threshold for observing the off-target effect.
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Pharmacokinetic Analysis: Analyze plasma and brain concentrations of this compound to correlate exposure levels with the observed off-target effects.
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Comparative Studies: Benchmark against a triptan with lower known 5-HT2A activity to understand if the observed effects are class-related or specific to this compound's profile.
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Selective Antagonist Co-administration: In exploratory studies, co-administration with a selective 5-HT2A antagonist can help confirm that the off-target effect is mediated by this receptor.
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Issue 2: Lack of efficacy in a preclinical migraine model.
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Possible Cause: The administered dose may be too low to achieve sufficient target engagement, or the chosen animal model may not be appropriate.
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Troubleshooting Steps:
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Dose Escalation: Carefully escalate the dose while monitoring for both efficacy and the emergence of off-target effects.
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Route of Administration: Ensure the route of administration allows for adequate bioavailability and CNS penetration. Oral this compound has been shown to evoke hypothermic responses in guinea pigs, suggesting brain access.
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Model Validation: Confirm the validity of your migraine model using a well-characterized triptan with a known effective dose range.
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Target Engagement Biomarkers: If possible, measure downstream markers of 5-HT1B/1D receptor activation in relevant tissues to confirm target engagement at the tested doses.
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Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Sumatriptan
| Receptor Subtype | This compound (Ki, nM) | Sumatriptan (Ki, nM) |
| 5-HT1B | 0.4 | 3.98 |
| 5-HT1D | 0.5 | 2.51 |
| 5-HT1A | >1000 | 199.5 |
| 5-HT2A | 7.9 (EC50) | >1000 |
| 5-HT2C | >1000 | >1000 |
Note: Data for this compound is based on preclinical findings. Sumatriptan data is provided for comparison. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.
Table 2: Typical Oral Dose Ranges for Triptans in Clinical Use
| Triptan | Initial Dose (mg) | Maximum Daily Dose (mg) |
| Sumatriptan | 25, 50, or 100 | 200 |
| Rizatriptan | 5 or 10 | 30 |
| Zolmitriptan | 2.5 or 5 | 10 |
| Eletriptan | 20 or 40 | 80 |
| Almotriptan | 6.25 or 12.5 | 25 |
| Naratriptan | 1 or 2.5 | 5 |
| Frovatriptan | 2.5 | 7.5 |
This table provides a reference for typical clinical dosages of other triptans and can be used to inform the design of preclinical dose-ranging studies for this compound. It is crucial to note that the optimal dose for this compound may differ significantly.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptor subtypes.
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Methodology:
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Membrane Preparation: Utilize cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1B, 5-HT1D, 5-HT2A).
-
Radioligand Competition Assay:
-
Incubate the cell membranes with a specific radioligand for the receptor subtype being tested (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-Ketanserin for 5-HT2A).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
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Separate bound from unbound radioligand by rapid filtration.
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Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: In Vivo Assessment of Efficacy in a Rodent Migraine Model
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Objective: To evaluate the dose-dependent efficacy of this compound in reducing hyperalgesia in a nitroglycerin (NTG)-induced migraine model.
-
Methodology:
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Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
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Baseline Nociceptive Testing: Measure baseline mechanical sensitivity using von Frey filaments applied to the periorbital region.
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Induction of Hyperalgesia: Administer a systemic injection of nitroglycerin (e.g., 10 mg/kg, i.p.).
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Drug Administration: At a predetermined time post-NTG injection (e.g., 30 minutes), administer this compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at various doses.
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Post-treatment Nociceptive Testing: Measure mechanical sensitivity at multiple time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).
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Data Analysis:
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Calculate the withdrawal threshold for each animal at each time point.
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Compare the withdrawal thresholds of the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
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Construct a dose-response curve to identify the minimal effective dose.
-
-
Mandatory Visualizations
Caption: this compound's dual signaling pathways.
Caption: Workflow for this compound dosage optimization.
Caption: Troubleshooting logic for dosage experiments.
References
Addressing tachyphylaxis with repeated Donitriptan administration
Technical Support Center: Donitriptan
Disclaimer: this compound is understood to be an exemplary compound representative of the triptan class of 5-HT1B/1D receptor agonists. The following guidance is based on established pharmacological principles for this drug class and general mechanisms of G-protein coupled receptor (GPCR) tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin (5-hydroxytryptamine) receptor agonist that exhibits high affinity for the 5-HT1B and 5-HT1D receptor subtypes. Its therapeutic effect, particularly in the context of migraine, is attributed to its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings. This is achieved through the activation of Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: We are observing a diminished response to this compound after repeated administration in our in vitro assays. What is the likely cause?
A2: The phenomenon you are observing is likely tachyphylaxis, which is a rapid decrease in the response to a drug following repeated administration. For GPCR agonists like this compound, this is often mediated by several cellular mechanisms, including:
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Receptor Desensitization: Rapid, short-term loss of receptor responsiveness, often due to phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs).
-
Receptor Internalization: The physical removal of receptors from the cell surface into intracellular compartments, reducing the number of available receptors for the drug to bind to.
-
Receptor Downregulation: A longer-term process involving a decrease in the total number of receptors through reduced synthesis or increased degradation.
Q3: How can we quantitatively assess the development of tachyphylaxis to this compound in our experimental setup?
A3: Tachyphylaxis can be quantified by measuring changes in the dose-response curve of this compound over time or with repeated applications. Key parameters to monitor include:
-
Emax (Maximum Effect): A decrease in the maximum achievable response.
-
EC50 (Half-maximal effective concentration): An increase in the EC50 value, indicating a decrease in the potency of the drug.
These parameters can be determined by performing cumulative concentration-response curves before and after a desensitizing treatment with this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound-induced vasoconstriction in isolated artery rings. | Receptor desensitization and/or internalization. | 1. Washout Period: Introduce a washout period (e.g., 60-90 minutes) between this compound applications to see if the response recovers. 2. GRK Inhibition: Pre-treat the tissue with a broad-spectrum GRK inhibitor to see if this attenuates the tachyphylaxis. 3. Receptor Reserve: Determine if a receptor reserve exists by using an irreversible antagonist. A high receptor reserve can sometimes mask the effects of tachyphylaxis. |
| Inconsistent cAMP inhibition in cell-based assays with repeated this compound stimulation. | Cell health, receptor downregulation, or assay variability. | 1. Cell Viability: Confirm cell viability after prolonged exposure to this compound. 2. Time-Course Experiment: Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs. 3. Receptor Expression: Quantify 5-HT1B/1D receptor expression levels (e.g., via Western blot or qPCR) after chronic this compound treatment to assess for downregulation. |
| High variability in radioligand binding affinity after pre-incubation with this compound. | Incomplete dissociation of this compound or receptor internalization. | 1. Washing Protocol: Ensure your membrane preparation and washing protocol is sufficient to remove all unbound this compound. 2. Cell Surface vs. Total Binding: Perform binding assays on whole cells at 4°C (to prevent internalization) versus lysed cell preparations to differentiate between loss of surface receptors and total receptor downregulation. |
Experimental Protocols & Data
Protocol 1: Induction and Quantification of Tachyphylaxis in Isolated Vascular Tissue
-
Preparation: Isolate rat mesenteric arteries and mount 2-3 mm rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1g, with buffer changes every 15 minutes.
-
Initial Response (Control): Generate a cumulative concentration-response curve for this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
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Desensitization: Incubate the tissues with a fixed concentration of this compound (e.g., 10⁻⁶ M) for 60 minutes.
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Washout: Perform an extensive washout procedure for 90 minutes, changing the buffer every 10 minutes.
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Second Response (Post-Desensitization): Generate a second cumulative concentration-response curve for this compound.
-
Analysis: Compare the Emax and EC50 values from the first and second curves to quantify the degree of tachyphylaxis.
Quantitative Data Summary
The following table summarizes hypothetical data from the protocol described above, demonstrating the effects of tachyphylaxis on this compound's efficacy and potency.
| Parameter | Control Response | Post-Desensitization Response | % Change |
| Emax (% of KCl contraction) | 85.2 ± 3.1% | 55.8 ± 4.5% | -34.5% |
| EC50 (nM) | 12.5 ± 1.8 nM | 48.2 ± 3.2 nM | +285.6% |
Protocol 2: Measuring Receptor Internalization via ELISA
-
Cell Culture: Plate HEK293 cells stably expressing N-terminally HA-tagged 5-HT1D receptors.
-
Treatment: Treat cells with this compound (10⁻⁶ M) for various time points (0, 15, 30, 60, 120 minutes).
-
Fixation: Fix cells with 4% paraformaldehyde. Do not permeabilize the cells.
-
Primary Antibody Incubation: Incubate with an anti-HA primary antibody to label surface receptors.
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add HRP substrate and measure the absorbance at the appropriate wavelength.
-
Analysis: A decrease in absorbance over time indicates a reduction in the number of cell-surface receptors, i.e., internalization.
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT1B/1D receptor.
Interpreting unexpected results in Donitriptan experiments
Welcome to the technical support center for Donitriptan-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraines.[1] Its primary mechanism of action is believed to involve three key processes mediated by these receptors: vasoconstriction of painfully dilated cerebral blood vessels, inhibition of the release of vasoactive neuropeptides from trigeminal nerves, and inhibition of nociceptive neurotransmission.[2]
Q2: What are the reported binding affinities of this compound for its target receptors?
This compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors. The reported pKi values are approximately 9.4 for the 5-HT1B receptor and 9.3 for the 5-HT1D receptor.[3][4]
Q3: Is this compound known to have activity at other receptors?
Yes, this compound has been noted to be a potent agonist at the serotonin 5-HT2A receptor, although with a lower potency compared to its activity at 5-HT1B and 5-HT1D receptors.[1] This off-target activity should be considered when designing experiments and interpreting results.
Troubleshooting Guides
Guide 1: Unexpected Results in Radioligand Binding Assays
Issue: Higher than expected non-specific binding of radiolabeled this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal radioligand concentration | Titrate the radioligand to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding. Ensure the concentration is well below the Kd for the receptor. |
| Inadequate washing steps | Increase the number and/or duration of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature and pH. |
| Issues with cell membranes or tissue preparation | Ensure the protein concentration in your preparation is optimal. High concentrations can lead to increased non-specific binding. Consider re-purifying the membranes. |
| Radioligand degradation | Verify the purity and integrity of your radiolabeled this compound. Degradation can lead to altered binding characteristics. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Filter binding | Pre-soak filters in a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding of the radioligand to the filter material. |
Issue: Lower than expected specific binding or Bmax values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Low receptor expression in the cell line/tissue | Verify the expression level of 5-HT1B and 5-HT1D receptors in your experimental system using a validated method such as qPCR or Western blot. |
| Incorrect buffer composition | The ionic composition and pH of the binding buffer can significantly impact ligand affinity. Ensure your buffer conditions are optimized for serotonin receptors. |
| Inaccurate protein concentration determination | Use a reliable protein assay to accurately determine the protein concentration of your membrane preparations. Inconsistent protein amounts will lead to variable results. |
| Degradation of receptors | Ensure proper storage of cell membranes or tissues at -80°C. Include protease inhibitors during preparation to prevent receptor degradation. |
Guide 2: Interpreting Atypical Results in Functional Assays (e.g., cAMP Assays)
Issue: Weaker than expected inhibition of forskolin-stimulated cAMP production.
This compound is a high-efficacy agonist that should potently inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Poor cell health or low passage number | Ensure cells are healthy and within an appropriate passage number range. Stressed or senescent cells may exhibit altered signaling responses. |
| Suboptimal this compound concentration | Perform a full dose-response curve to ensure you are using a concentration that elicits a maximal response. |
| Receptor desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Minimize pre-incubation times with this compound. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, temperature, and cell density. |
| Low receptor expression | As with binding assays, confirm adequate receptor expression in your cell line. |
Issue: Observation of a biphasic or bell-shaped dose-response curve.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Off-target effects | At higher concentrations, this compound may engage other receptors, such as 5-HT2A, which could trigger opposing signaling pathways. Use selective antagonists for other serotonin receptors to confirm the observed effect is mediated through the target receptors. |
| Cellular toxicity | High concentrations of any compound can induce cytotoxicity, leading to a decrease in the measured response. Perform a cell viability assay in parallel with your functional assay. |
| Assay artifact | Review the principles of your assay for potential artifacts at high compound concentrations. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of Cell Membranes:
-
Culture cells expressing human 5-HT1B or 5-HT1D receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
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Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
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In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D receptors).
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Add increasing concentrations of unlabeled this compound.
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Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
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To determine non-specific binding, use a high concentration of a non-radiolabeled competing ligand (e.g., serotonin).
-
-
Termination and Detection:
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Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which can then be used to calculate the Ki value.
-
Protocol 2: cAMP Functional Assay
-
Cell Culture and Plating:
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Culture a suitable cell line (e.g., C6 cells) expressing the 5-HT1B or 5-HT1D receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add increasing concentrations of this compound to the wells.
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Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
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Incubate for a specified time at 37°C.
-
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Detection:
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Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
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Plot the cAMP concentration against the logarithm of the this compound concentration.
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Use a sigmoidal dose-response curve fit to determine the EC₅₀ and Emax values.
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Visualizations
Caption: this compound's primary signaling pathway.
Caption: A logical workflow for troubleshooting experiments.
References
Navigating the Nuances of Early-Stage Triptan Research: A Donitriptan Case Study
Technical Support Center
For researchers, scientists, and drug development professionals actively engaged in the development of novel anti-migraine therapies, understanding the methodological limitations of past clinical trials is paramount. This technical support center uses the historical example of Donitriptan, a potent 5-HT1B/1D agonist that reached Phase II clinical trials, to illustrate common challenges and provide troubleshooting guidance for contemporary research. While specific data from this compound's early trials are not extensively published due to its discontinued development, this guide extrapolates from established methodologies and known limitations of triptan clinical trials to offer practical advice.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in patient response to our 5-HT1B/1D agonist. What are the potential methodological factors contributing to this?
High variability in patient response is a well-documented challenge in migraine clinical trials.[3] Several factors related to trial design and patient characteristics could be at play:
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Timing of Drug Administration: The efficacy of triptans can be significantly influenced by when the drug is taken relative to the onset of a migraine attack.[1] Trials that do not standardize the timing of administration (e.g., instructing patients to dose at the first sign of pain versus when the pain is moderate to severe) can introduce significant variability.
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Patient Population Heterogeneity: Migraine presentation varies considerably among individuals. Early trials that do not carefully define and stratify the patient population based on migraine frequency, presence of aura, or baseline headache severity may see inconsistent results.[4]
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Subjective Nature of Endpoints: The primary endpoints in migraine trials, such as "pain-free at 2 hours," rely on patient-reported outcomes, which can be subjective and influenced by individual pain tolerance and perception.
Q2: How can we mitigate the impact of the placebo effect in our early-phase migraine drug trials?
The placebo effect is a significant consideration in clinical trials for pain. To minimize its impact:
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Rigorous Trial Design: A randomized, double-blind, placebo-controlled design is the gold standard for minimizing bias.
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Standardized Instructions: Providing clear and consistent instructions to all participants regarding the trial procedures and the potential for receiving a placebo can help standardize expectations.
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Objective Secondary Endpoints: While the primary endpoint is often subjective, incorporating more objective secondary endpoints, where possible, can provide additional context.
Q3: Our preclinical data for a this compound-like compound shows high receptor affinity, but this is not translating to superior efficacy in early human trials. What could explain this discrepancy?
The translation from preclinical to clinical efficacy is a common hurdle. Potential reasons include:
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Pharmacokinetics in Humans: The absorption, distribution, metabolism, and excretion (ADME) profile of the drug in humans may differ significantly from animal models. Poor bioavailability or rapid metabolism can lead to suboptimal drug exposure at the target receptors.
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Blood-Brain Barrier Penetration: The extent to which the compound crosses the blood-brain barrier in humans can be a critical factor that is not always accurately predicted by preclinical models.
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Receptor Subtype Selectivity and Off-Target Effects: While the primary targets are 5-HT1B/1D receptors, interactions with other receptor subtypes in humans could lead to unforeseen effects that modulate the therapeutic outcome.
Troubleshooting Guides
Issue: Inconsistent Efficacy Data Across Different Clinical Sites
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Possible Cause: Variations in patient recruitment and instruction across sites.
-
Troubleshooting Steps:
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Centralized Training: Implement a comprehensive and centralized training program for all clinical site staff to ensure standardized patient instruction and data collection procedures.
-
Standardized Patient Diaries: Utilize a validated and user-friendly electronic diary for patients to record their symptoms and the timing of medication.
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Data Monitoring: Conduct regular monitoring of data from each site to identify any systematic discrepancies early on.
-
Issue: High Dropout Rate in a Phase II Trial
-
Possible Cause: Undesirable side effects or perceived lack of efficacy.
-
Troubleshooting Steps:
-
Adverse Event Monitoring: Implement a robust system for monitoring and classifying adverse events to quickly identify any tolerability issues.
-
Dose-Ranging Studies: Ensure that Phase I and early Phase II studies have adequately explored the dose-response relationship to select a dose with an optimal balance of efficacy and tolerability for larger trials.
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Patient Engagement: Maintain regular communication with trial participants to address any concerns and emphasize the importance of their continued participation.
-
Data Presentation
While specific quantitative data from early this compound trials is unavailable, the following tables represent hypothetical but plausible outcomes for a Phase IIa proof-of-concept study, structured for easy comparison.
Table 1: Hypothetical Efficacy Endpoints at 2 Hours Post-Dose (Phase IIa Study)
| Endpoint | Placebo (n=50) | This compound 20mg (n=50) | This compound 40mg (n=50) |
| Pain-Free | 15% | 35% | 45% |
| Pain-Relief | 30% | 60% | 70% |
| Absence of Nausea | 60% | 75% | 80% |
| Absence of Photophobia | 40% | 55% | 65% |
| Absence of Phonophobia | 45% | 60% | 70% |
Table 2: Hypothetical Adverse Events Profile (Phase IIa Study)
| Adverse Event | Placebo (n=50) | This compound 20mg (n=50) | This compound 40mg (n=50) |
| Dizziness | 5% | 15% | 25% |
| Somnolence | 8% | 12% | 20% |
| Nausea | 10% | 8% | 5% |
| Chest Tightness | 2% | 5% | 10% |
Experimental Protocols
Protocol: Phase I Single Ascending Dose (SAD) Study
-
Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.
-
Methodology:
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Subject Recruitment: Enroll healthy adult volunteers (typically 20-100) who have undergone a thorough medical screening.
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Study Design: A randomized, double-blind, placebo-controlled, single-center study.
-
Dosing: Administer single oral doses of this compound or placebo in escalating dose cohorts.
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Safety Monitoring: Continuously monitor vital signs, electrocardiograms (ECGs), and adverse events.
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Pharmacokinetic Sampling: Collect serial blood samples at predefined time points post-dose to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
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Data Analysis: Analyze safety and pharmacokinetic data for each dose cohort before escalating to the next dose.
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Protocol: Phase IIb Dose-Ranging Efficacy Study
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Objective: To evaluate the efficacy and safety of different doses of this compound for the acute treatment of migraine.
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Methodology:
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Patient Recruitment: Recruit adult patients with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Randomization: Randomize patients to receive one of several fixed doses of this compound or a placebo.
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Treatment Period: Instruct patients to treat a single migraine attack of moderate to severe intensity.
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Efficacy Assessment: Patients record headache severity and associated symptoms in an electronic diary at baseline and at specified time points post-dose (e.g., 1, 2, 4, 24, and 48 hours).
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Primary Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.
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Secondary Endpoints: Include pain relief at 2 hours, sustained pain-free from 2 to 24 hours, and absence of migraine-associated symptoms.
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Safety Assessment: Monitor and record all adverse events.
-
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: A typical clinical trial workflow for an anti-migraine drug.
Caption: The relationship between methodological pitfalls and trial outcomes.
References
- 1. ihs-headache.org [ihs-headache.org]
- 2. This compound (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Donitriptan in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Donitriptan during long-term storage and experimentation. As detailed public data on this compound's degradation pathways are limited, this guide focuses on best practices, recommended storage conditions based on available data, and a framework for conducting stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on information from suppliers, the recommended storage conditions for this compound and its salts vary depending on the form and duration. It is crucial to consult the Certificate of Analysis for batch-specific recommendations. General guidelines are summarized below.
Q2: How should I prepare and store this compound stock solutions?
A2: Stock solutions are less stable than the solid powder. For in vivo experiments, it is recommended to prepare fresh solutions daily. For in vitro use, stock solutions can be stored for short periods at low temperatures. Always use high-purity, anhydrous solvents. For example, this compound hydrochloride is soluble in DMSO up to 50 mM. A stock solution in DMSO may be stored at -20°C for short periods (days to weeks)[1].
Q3: What are the potential signs of this compound degradation?
A3: Degradation can manifest in several ways:
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Physical Changes: Discoloration of the solid powder, changes in crystal structure, or precipitation in solutions.
-
Chemical Changes: The appearance of new peaks or the reduction in the main peak area in chromatographic analysis (e.g., HPLC).
-
Functional Changes: A decrease in biological activity or inconsistent results in assays.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility studies for this compound are not widely published. However, based on its chemical structure (a tryptamine derivative with indole, piperazine, and nitrile groups), potential incompatibilities could arise from:
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Strong Acids/Bases: May catalyze hydrolysis of the amide linkage or affect the indole ring.
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Oxidizing Agents: The indole ring is susceptible to oxidation.
-
Light Exposure: Indole-containing compounds can be photosensitive. It is recommended to protect this compound from light[2].
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Excipients: Forced degradation studies on similar molecules have shown that excipients can promote degradation[3]. Compatibility with formulation excipients should be thoroughly tested.
Q5: How should I design a stability study for this compound?
A5: A comprehensive stability study should follow established guidelines, such as those from the International Council for Harmonisation (ICH)[4]. This involves subjecting the compound to "stress" conditions to identify potential degradation pathways and develop a stability-indicating analytical method. Key steps include forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.
Troubleshooting Guide
Problem 1: My assay results are inconsistent, showing a loss of potency over time.
-
Possible Cause: This is a classic sign of compound degradation in your stock solution or assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to rule out solution instability.
-
Verify Storage: Ensure your solid compound and stock solutions are stored under the recommended conditions (see Table 1).
-
Analytical Check: Analyze your stored solution using a suitable method like HPLC to check for any decrease in the main compound peak and the appearance of new impurity peaks.
-
Buffer Compatibility: Investigate the stability of this compound in your specific assay buffer and at the working temperature.
-
Problem 2: I see new, unidentified peaks in my HPLC/UPLC chromatogram after storing my this compound sample.
-
Possible Cause: The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize Peaks: If you have access to mass spectrometry (LC-MS), use it to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., addition of an oxygen atom suggests oxidation).
-
Perform Forced Degradation: Systematically expose this compound to stress conditions (acid, base, peroxide, heat, light) to see if you can intentionally generate the same unknown peaks. This helps in identifying the cause of degradation.
-
Review Storage Conditions: Ensure the sample was protected from light and stored at the correct temperature in a tightly sealed container to prevent exposure to moisture and air.
-
Problem 3: The physical appearance of my solid this compound has changed (e.g., color change).
-
Possible Cause: A change in appearance often indicates chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is not advisable to use the compound for experiments if its physical appearance has changed, as the purity is compromised.
-
Document the Change: Record the nature of the change and the storage conditions.
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Re-analyze: If possible, perform analytical testing (e.g., HPLC, purity analysis) to confirm degradation and quantify the remaining active substance.
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Contact Supplier: Inform the supplier of the issue, providing the lot number and storage details.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Condition | Short-Term Storage | Long-Term Storage | Shelf Life (If Stored Properly) | Source(s) |
| Solid Powder | Dry, dark | 0 - 4°C (days to weeks) | -20°C (months to years) | >3 years | |
| Desiccate | Room Temperature | Room Temperature | Not Specified | ||
| Stock Solution (-80°C) | In suitable solvent | - | Use within 6 months | 6 months | |
| Stock Solution (-20°C) | In suitable solvent | - | Use within 1 month | 1 month | |
| Stock Solution (DMSO) | 0 - 4°C | Days to weeks | -20°C (months) | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate this compound's stability under stress conditions. The goal is to generate potential degradation products and identify the conditions that cause instability.
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Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
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Thermal Degradation: Store the solid powder at 80°C for 24 hours. Also, reflux the stock solution at 80°C for 6 hours.
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Photolytic Degradation: Expose the solid powder and stock solution to direct sunlight or a photostability chamber for 24 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2). Compare chromatograms for new peaks and a decrease in the parent peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of both.
-
Column Selection: Start with a versatile column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Use a combination of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Develop a gradient elution method to ensure separation of non-polar and polar impurities. For example, start with 10% organic phase and increase to 90% over 30 minutes.
-
-
Detection: Use a UV detector. Scan for the optimal wavelength by analyzing a dilute solution of this compound from 200-400 nm. A wavelength of 225 nm has been used for a similar triptan derivative.
-
Method Validation:
-
Inject the samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak (Resolution > 1.5).
-
Further validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection/quantification.
-
Visualizations
References
Identifying and minimizing impurities in synthesized Donitriptan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities during the synthesis of Donitriptan.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is typically synthesized from serotonin (3-(2-aminoethyl)-1H-indol-5-ol) via a multi-step process. The general strategy involves the protection of the primary amine, followed by O-alkylation of the hydroxyl group, coupling with a substituted piperazine, and subsequent deprotection to yield the final product. A common pathway involves the use of a tert-butoxycarbonyl (Boc) protecting group for the aminoethyl side chain.
Q2: What are the potential process-related impurities in this compound synthesis?
A2: Process-related impurities can arise from starting materials, intermediates, reagents, and side reactions. Key potential impurities include:
-
Unreacted Starting Materials: Residual serotonin or 4-(1-piperazinyl)benzonitrile.
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Incomplete Reactions: Unreacted N-Boc protected serotonin or intermediates from the O-alkylation step.
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By-products of Coupling: Impurities formed from side reactions during the condensation of the indole intermediate with the piperazine moiety.
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Residual Protecting Groups: Traces of the Boc-protected this compound due to incomplete deprotection.
-
Reagent-Related Impurities: Residual coupling agents or catalysts.
Q3: What are the likely degradation products of this compound?
A3: Based on forced degradation studies of similar triptan compounds, this compound may degrade under various stress conditions.[1][2][3][4] Potential degradation products include:
-
Oxidative Impurities: N-oxides or other oxidation products of the indole ring or piperazine nitrogen.
-
Hydrolytic Impurities: Cleavage of the amide bond under strong acidic or basic conditions.
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Photolytic Impurities: Degradation upon exposure to UV light, potentially leading to complex mixtures.
Q4: What analytical techniques are recommended for identifying and quantifying this compound impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q5: How can I minimize the formation of impurities during this compound synthesis?
A5: Minimizing impurities requires careful control of reaction conditions and purification of intermediates. Key strategies include:
-
High-Purity Starting Materials: Use well-characterized starting materials with low impurity levels.
-
Reaction Optimization: Optimize reaction parameters such as temperature, reaction time, and stoichiometry to maximize the yield of the desired product and minimize side reactions.
-
In-Process Controls: Monitor the progress of each reaction step using techniques like TLC or HPLC to ensure completion.
-
Effective Purification: Purify intermediates at each stage to remove unreacted materials and by-products.
-
Controlled Deprotection: Ensure complete removal of the protecting group in the final step.
Troubleshooting Guides
Problem 1: Low yield in the final this compound product.
| Possible Cause | Suggested Solution |
| Incomplete coupling reaction. | Optimize coupling reaction conditions (reagent, solvent, temperature). Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Incomplete deprotection. | Increase reaction time or temperature for the deprotection step. Consider using a different deprotection agent. |
| Product loss during work-up and purification. | Optimize extraction and crystallization/chromatography conditions to minimize loss. |
| Degradation of the product. | Ensure mild work-up conditions and avoid prolonged exposure to harsh pH or high temperatures. |
Problem 2: Presence of an unknown impurity peak in the HPLC chromatogram.
| Possible Cause | Suggested Solution |
| Process-related impurity from a side reaction. | Analyze the impurity by LC-MS to determine its molecular weight. Based on the mass, propose a likely structure and formation pathway. Adjust reaction conditions to minimize its formation. |
| Degradation product. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to see if the impurity is generated under specific conditions. This can help in identifying its nature. |
| Contamination from solvent or reagent. | Analyze the solvents and reagents used for the presence of the impurity. |
| Starting material impurity carried through the synthesis. | Analyze the starting materials to check for the presence of the impurity. |
Problem 3: Poor resolution of impurity peaks in HPLC analysis.
| Possible Cause | Suggested Solution | | Suboptimal HPLC method. | Optimize the mobile phase composition (organic modifier, pH of the aqueous phase), gradient profile, column temperature, and flow rate. | | Inappropriate column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities. | | Co-eluting peaks. | Use a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required. Consider using a longer column or a column with a smaller particle size for higher efficiency. |
Data Presentation
Table 1: Representative HPLC Purity Analysis of a this compound Batch
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | Potential Identification |
| 1 | 3.5 | 0.58 | 0.08 | Serotonin derivative |
| 2 | 4.8 | 0.80 | 0.12 | Process Intermediate |
| 3 | 6.0 | 1.00 | 99.65 | This compound |
| 4 | 7.2 | 1.20 | 0.05 | N-Oxide of this compound |
| 5 | 8.5 | 1.42 | 0.10 | Unknown |
Table 2: Summary of Forced Degradation Studies for a Triptan Analogue
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 8 hours | 60°C | ~15% | Hydrolysis products |
| 0.1 M NaOH | 4 hours | 60°C | ~25% | Hydrolysis products |
| 10% H₂O₂ | 24 hours | Room Temp | ~5% | N-Oxides |
| Photolytic (UV) | 48 hours | Room Temp | ~8% | Complex mixture |
| Thermal | 7 days | 80°C | < 2% | Minor degradation |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of mobile phase A to get a concentration of 100 µg/mL.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a suitable temperature.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Donitriptan's effects in non-responsive animal models
This technical support center provides troubleshooting guidance for researchers encountering non-responsive animal models during experimentation with Donitriptan. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animal model is not showing the expected physiological response to this compound. What are the potential reasons for this lack of response?
A lack of response to this compound can stem from several factors, ranging from the experimental setup to the biological characteristics of the animal model. Here are the primary areas to investigate:
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Anesthetic Interference: The choice of anesthetic can significantly impact the serotonergic system. Different anesthetics have varying effects on 5-HT neuronal activity. For instance, urethane can increase the basal firing of 5-HT neurons, while ketamine may enhance the response to 5-HT. It is crucial to select an anesthetic that has minimal interference with the 5-HT1B/1D receptors and their signaling pathways. The original successful studies with this compound in dogs and pigs utilized sodium pentobarbitone.[1][2]
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Species and Strain Variability: Pharmacokinetic and pharmacodynamic properties of drugs can differ significantly across species and even between different strains of the same species.[3][4][5] These differences can manifest in variations in drug metabolism, receptor density, and receptor affinity, leading to a diminished or absent response in certain models.
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Receptor Desensitization or Downregulation: Prolonged or repeated administration of a potent agonist like this compound can lead to the desensitization and subsequent downregulation of 5-HT1B receptors. This would result in a reduced response to the drug over time.
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Route of Administration and Bioavailability: The method of drug delivery is critical. Ensure that the chosen route (e.g., intravenous, oral) allows for adequate bioavailability of this compound to reach the target receptors. For example, oral administration in conscious dogs has been shown to be effective.
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Pathophysiological State of the Model: In models of chronic conditions, such as neuropathic pain or medication overuse headache, the underlying pathophysiology may alter the expression and function of 5-HT1B/1D receptors, potentially leading to a reduced drug effect.
Q2: I am using a dog model to study carotid blood flow, but this compound is not producing the expected vasoconstriction. What could be wrong with my experimental protocol?
Several factors in your experimental setup could be contributing to the lack of response. Here is a checklist based on established protocols:
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Anesthesia: Successful studies have used sodium pentobarbitone as the anesthetic agent in dogs. Ensure your anesthetic protocol is consistent with this.
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Surgical Preparation: Key surgical steps include bilateral vagosympathectomy to induce external carotid vasodilatation, which enhances the ability to detect a vasoconstrictor response. The internal carotid and occipital branches of the common carotid artery should be ligated to isolate blood flow to the external carotid artery.
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Drug Administration: this compound has been administered intravenously as cumulative infusions. Verify your infusion protocol and the concentration of your this compound solution.
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Measurement of Blood Flow: A precalibrated flow probe should be placed around the common carotid artery and connected to an ultrasonic flowmeter for accurate measurement.
Below is a diagram illustrating a typical experimental workflow for this type of study.
Q3: My in vitro assay measuring cAMP levels is not showing the expected decrease after this compound application. What should I check?
This compound, acting through the Gαi-coupled 5-HT1B/1D receptors, is expected to inhibit adenylyl cyclase and thus decrease intracellular cAMP levels. If you are not observing this effect, consider the following:
-
Cell Line and Receptor Expression: Confirm that your chosen cell line (e.g., C6 cells) expresses functional human 5-HT1B or 5-HT1D receptors.
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Assay Conditions: Ensure that you are stimulating adenylyl cyclase with an agent like forskolin to induce a measurable baseline of cAMP. The inhibitory effect of this compound will be observed as a reduction from this stimulated level.
-
Drug Concentration: Verify the concentration and purity of your this compound stock. Perform a full dose-response curve to determine the EC50.
-
Assay Protocol: Review your cAMP assay protocol, including incubation times and the specific detection method (e.g., AlphaScreen).
Data Presentation
The following tables summarize quantitative data from key preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Anesthetized Pigs
| Parameter | Maximum Response | ED50 (nmol/kg) |
| Total Carotid Blood Flow | -25 ± 3% | - |
| Cephalic Arteriovenous Anastomotic Fraction | -63 ± 3% | 92 ± 31 |
Data from studies on carotid and systemic hemodynamics in anesthetized pigs.
Table 2: Comparative Potency of Triptans on Carotid Vasoconstriction in Anesthetized Dogs
| Compound | Dose for 50% Reduction in Blood Flow (µg/kg, i.v.) |
| This compound | ~5.1 (inferred from comparative studies) |
| Sumatriptan | 13.1 |
| Ergotamine | 4.6 |
Comparative data on the potency of different 5-HT1-like receptor agonists.
Experimental Protocols
Protocol 1: Assessment of Carotid Hemodynamics in Anesthetized Dogs
This protocol is based on the methodology described by Muñoz-Islas et al. (2006).
-
Animal Preparation:
-
Anesthetize dogs with sodium pentobarbitone.
-
Perform bilateral vagosympathectomy.
-
Insert a cannula into a femoral artery for blood pressure and heart rate recording.
-
Place a precalibrated flow probe around the common carotid artery and ligate the internal carotid and occipital branches.
-
Cannulate the thyroid artery for agonist infusion.
-
-
Experimental Procedure:
-
Allow for a 30-minute stabilization period.
-
Record baseline hemodynamic variables.
-
Administer cumulative 10-minute intravenous infusions of this compound.
-
Continuously record external carotid blood flow, blood pressure, and heart rate.
-
-
Data Analysis:
-
Calculate changes in carotid blood flow and vascular resistance from baseline.
-
Protocol 2: Evaluation of Hypothermic Response in Guinea Pigs
This protocol is based on studies of 5-HT1B receptor-mediated hypothermia.
-
Animal Preparation:
-
Use male Hartley guinea pigs.
-
Allow animals to acclimate to the experimental room.
-
-
Experimental Procedure:
-
Measure baseline rectal temperature.
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route.
-
Measure rectal temperature at regular intervals for up to 5 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway via 5-HT1B/1D Receptors
This compound is a high-efficacy agonist at 5-HT1B and 5-HT1D receptors, which are coupled to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunit can modulate ion channel activity, leading to physiological effects such as vasoconstriction.
Troubleshooting Logic for Non-Responsive Models
When faced with a non-responsive animal model, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify the potential source of the issue.
References
- 1. This compound, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively decreases jugular venous oxygen saturation in the anesthetized pig: further insights into its mechanism of action relevant to headache relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine external carotid vasoconstriction to methysergide, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of 5-HT1B receptors causes hypothermia in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of serotonin vasodilatation in the dog external carotid bed by sympathetic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving the translational relevance of Donitriptan studies
This guide provides troubleshooting tips, frequently asked questions (FAQs), and key experimental protocols to support researchers in designing and interpreting studies with Donitriptan, a potent 5-HT₁ᵦ/₁Ꮷ receptor agonist. The focus is on enhancing the translational relevance of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and high-efficacy agonist of the serotonin 5-HT₁ᵦ and 5-HT₁Ꮷ receptors.[1][2] Its therapeutic potential in migraine was believed to stem from three primary actions mediated by these receptors: (1) vasoconstriction of painfully dilated intracranial blood vessels, (2) inhibition of the release of pro-inflammatory and vasoactive neuropeptides (like CGRP) from trigeminal nerve endings, and (3) inhibition of nociceptive neurotransmission within the central trigeminal-cervical complex.[3][4][5]
Q2: How does this compound differ from first-generation triptans like sumatriptan? A2: this compound was developed as a second-generation triptan and is distinguished by its significantly higher intrinsic activity and potency at 5-HT₁ᵦ/₁Ꮷ receptors compared to sumatriptan and other earlier triptans. It was specifically designed to more closely mimic the high efficacy of serotonin itself. This high efficacy was hypothesized to translate into improved therapeutic effectiveness, including higher response rates, more consistent pain relief, and a lower incidence of migraine recurrence.
Q3: What is the clinical development status of this compound? A3: this compound was developed by Pierre Fabre and reached Phase II clinical trials for the treatment of migraine. However, its development was subsequently discontinued. The specific reasons for the discontinuation have not been widely published, which is common in the pharmaceutical industry.
Q4: What are the primary challenges in translating preclinical findings for triptans into clinical success? A4: A significant challenge is the inherent limitation of animal models. Current models typically induce migraine-like symptoms on-demand (e.g., via chemical triggers) rather than replicating the spontaneous, episodic nature of human migraine. These models reflect distinct facets of the disorder but cannot capture its full complexity. Furthermore, there is ongoing debate about the precise mechanisms of triptan action, with questions remaining about the relative importance of central versus peripheral effects and vasoconstriction versus neuronal inhibition for therapeutic efficacy.
Troubleshooting Guides
Q1: My in vitro functional assay shows lower-than-expected potency (EC₅₀) for this compound. What are the likely causes? A1: Inconsistent potency in in vitro assays can derail a project. Follow this systematic check to identify the issue. This compound is known to potently inhibit cAMP formation and stimulate GTPγS binding in cells expressing the target receptors.
Q2: I am observing high variability in my rodent migraine model results. How can I improve the translational relevance and reproducibility? A2: Variability is a common issue in behavioral models of pain. Improving reproducibility requires rigorous standardization and the selection of translatable endpoints.
-
Model Selection: Be aware of the pros and cons of your chosen model. The nitroglycerin (NTG)-induced model is widely used and reproducible for inducing hyperalgesia, a key migraine symptom. Models involving direct electrical or chemical stimulation of the dura mater can also be valuable for studying trigeminal activation. However, no single model fully recapitulates human migraine.
-
Protocol Standardization: Strictly control variables such as animal strain, age, and housing conditions. Standardize the dose, route, and timing of the inducing agent (e.g., NTG) and the test compound (this compound).
-
Endpoint Selection: Move beyond simple behavioral readouts. Consider incorporating more objective, translatable biomarkers. For example, measuring changes in Calcitonin Gene-Related Peptide (CGRP) levels or assessing dural/meningeal blood flow can provide mechanistic insights that are more directly relevant to human pathophysiology.
Q3: How can I preclinically evaluate the cardiovascular risk associated with this compound? A3: Cardiovascular safety is a critical concern for all triptans due to the vasoconstrictor action of the 5-HT₁ᵦ receptor, which is present on coronary arteries. While serious cardiovascular adverse events with triptans are rare in clinical practice for patients without underlying cardiovascular disease, preclinical assessment is mandatory.
-
In Vitro Assessment: The most direct method is to perform contractility studies on isolated human coronary artery segments. This allows for a direct comparison of the vasoconstrictor potential of this compound against other triptans at therapeutically relevant concentrations.
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In Vivo Assessment: Use anesthetized animal models (e.g., pigs) to measure hemodynamic parameters. Monitor carotid vascular resistance, blood pressure, and heart rate following administration of this compound. Performing these studies in conscious, telemetry-instrumented large animals (e.g., dogs) can provide data that is not confounded by anesthesia. It is crucial to establish a therapeutic window by comparing doses that show efficacy in migraine models to those that cause significant cardiovascular effects.
Quantitative Data Summary
Table 1: Receptor Binding & Functional Potency Profile of this compound
| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Functional Profile |
|---|---|---|---|
| 5-HT₁ᵦ | 9.4 | 0.40 | High-Efficacy Agonist |
| 5-HT₁Ꮷ | 9.3 | 0.50 | High-Efficacy Agonist |
| 5-HT₂ₐ | Not Reported | EC₅₀ = 7.9 nM | Agonist |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates stronger binding affinity. Ki values are derived from reported pKi values. EC₅₀ is the concentration that gives a half-maximal response.
Table 2: Comparative Pharmacokinetic Properties of Oral Triptans
| Drug | Time to Peak (Tₘₐₓ, hours) | Elimination Half-Life (t₁/₂, hours) | Oral Bioavailability (%) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Sumatriptan | 1.5 - 2.5 | 2 | ~14 |
| Naratriptan | 2 - 3 | 6 | ~74 |
| Zolmitriptan | 1.5 - 2 | 3 | ~40 |
| Rizatriptan | 1 - 1.5 | 2 | ~45 |
| Frovatriptan | 2 - 4 | 26 | ~25-30 |
Note: The lack of publicly available pharmacokinetic data for this compound presents a challenge for direct comparison and translational modeling.
Experimental Protocols
Protocol 1: General Method for 5-HT₁ᵦ/₁Ꮷ Receptor Radioligand Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity (Ki) of this compound for 5-HT₁ᵦ and 5-HT₁Ꮷ receptors.
-
Preparation of Membranes:
-
Culture cells stably expressing human recombinant 5-HT₁ᵦ or 5-HT₁Ꮷ receptors (e.g., HEK293 or CHO cells).
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
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In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% ascorbic acid, pH 7.4).
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A fixed concentration of a suitable radioligand (e.g., [³H]-GR125743, a 5-HT₁ᵦ/₁Ꮷ antagonist).
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Increasing concentrations of unlabeled this compound (competitor).
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Cell membranes (typically 10-50 µg protein per well).
-
-
To determine non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin) in a separate set of wells.
-
-
Incubation and Termination:
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Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Subtract non-specific binding from all other measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
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Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: General Method for Nitroglycerin (NTG)-Induced Migraine Model in Rats
This protocol describes a common method to induce migraine-like hyperalgesia in rats to test the efficacy of acute anti-migraine compounds like this compound.
-
Animals and Acclimation:
-
Use adult male Sprague-Dawley or Wistar rats (250-350g).
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Acclimate animals to the testing environment and handling for at least 3-5 days before the experiment to reduce stress-induced variability.
-
-
Baseline Nociceptive Testing:
-
Measure baseline mechanical and/or thermal sensitivity before any injections.
-
Mechanical Sensitivity: Use von Frey filaments applied to the periorbital region or hind paw to determine the paw withdrawal threshold (PWT).
-
Thermal Sensitivity: Use a plantar test apparatus to measure the paw withdrawal latency (PWL) to a radiant heat source.
-
-
Induction of Hyperalgesia:
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Prepare a fresh solution of Nitroglycerin (NTG) (e.g., 5 mg/mL solution diluted in saline).
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Administer a single intraperitoneal (i.p.) injection of NTG at a dose of 10 mg/kg. This typically induces a state of hyperalgesia that develops over 2-4 hours.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage, subcutaneous, or i.p.).
-
The timing of administration is critical for translational relevance. To model acute treatment, administer this compound 90-120 minutes after the NTG injection, once hyperalgesia has been established.
-
-
Post-Treatment Nociceptive Testing:
-
Measure mechanical (PWT) and/or thermal (PWL) sensitivity at set time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).
-
An effective compound will significantly reverse the NTG-induced hyperalgesia, returning the withdrawal thresholds or latencies toward baseline levels.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA, followed by post-hoc tests to compare the this compound-treated group to the vehicle-treated group at each time point.
-
The results will indicate whether this compound can alleviate established migraine-like pain behavior in a preclinical model.
-
References
Validation & Comparative
A Comparative Analysis of Donitriptan and Sumatriptan for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and potency of donitriptan and sumatriptan, two serotonin 5-HT1B/1D receptor agonists investigated for the acute treatment of migraine. While sumatriptan is a widely established therapy, this compound's development was discontinued after Phase II clinical trials. This comparison is based on available preclinical and clinical data to inform research and drug development efforts in the field of migraine therapeutics.
Mechanism of Action
Both this compound and sumatriptan are triptan-class drugs that exert their therapeutic effects by acting as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[1][2][3][4] The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:
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Cranial Vasoconstriction: Agonism at 5-HT1B receptors, located on the smooth muscle of dilated cranial blood vessels, leads to vasoconstriction. This counteracts the vasodilation that is thought to contribute to the pain of a migraine attack.[5]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This action reduces neurogenic inflammation in the dural blood vessels.
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Inhibition of Pain Signal Transmission: Triptans may also attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
This compound was specifically designed to have a high intrinsic activity at these receptors, distinguishing it from other triptans like sumatriptan.
Signaling Pathway
The activation of 5-HT1B/1D receptors by agonists like this compound and sumatriptan initiates a G-protein coupled signaling cascade that ultimately leads to the therapeutic effects.
Potency Comparison
This compound was noted for its high affinity and efficacy at the target receptors. The following table summarizes the available preclinical data comparing the potency of this compound and sumatriptan.
| Parameter | This compound | Sumatriptan | Reference |
| 5-HT1B Receptor Affinity (Ki) | 0.079–0.40 nM | - | |
| 5-HT1D Receptor Affinity (Ki) | 0.063–0.50 nM | - | |
| 5-HT1B Receptor Efficacy (Emax) | 94% | Lower intrinsic activity | |
| 5-HT1D Receptor Efficacy (Emax) | 97% | Lower intrinsic activity | |
| pKi at 5-HT1B/1D Receptors | 9.4 and 9.3 | - |
Efficacy Comparison
Due to the discontinuation of this compound's development, extensive clinical efficacy data from large-scale, head-to-head comparative trials with sumatriptan is not available. The following table summarizes the clinical efficacy of various oral doses of sumatriptan from placebo-controlled trials.
| Efficacy Endpoint | Sumatriptan 25 mg | Sumatriptan 50 mg | Sumatriptan 100 mg | Placebo | Reference |
| Headache Relief at 4 hours (at least 2 of 3 attacks) | Superior to placebo | Superior to 25mg | Superior to 25mg | - | |
| Pain-Free at 2 hours (treatment at mild pain) | - | 51% | 67% | 28% | |
| Sustained Pain-Free (2-24 hours, treatment at mild pain) | - | 34% | 53% | - | |
| Headache Recurrence | 26% - 39% | 26% - 39% | 26% - 39% | 35% - 48% |
Experimental Protocols
Receptor Binding and Intrinsic Activity Assays (In Vitro)
A representative experimental workflow for determining receptor affinity and intrinsic activity is outlined below. This is a generalized protocol based on standard pharmacological assays.
Receptor Binding Assays (for Ki determination):
-
Cell Lines: Stably transfected cell lines expressing the human 5-HT1B or 5-HT1D receptor are used.
-
Membrane Preparation: Cell membranes are harvested and prepared.
-
Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-GR125743) and varying concentrations of the test compound (this compound or sumatriptan).
-
Detection: The amount of bound radioligand is measured using scintillation counting.
-
Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for Emax determination):
-
Method: Assays such as [35S]GTPγS binding or inhibition of forskolin-stimulated cAMP formation are used to measure the functional response to receptor activation.
-
Procedure: Cell membranes are incubated with the test compound and the appropriate reagents for the chosen assay.
-
Analysis: Concentration-response curves are generated to determine the maximal effect (Emax) and the potency (EC50).
Clinical Efficacy Trials (In Vivo)
The following describes a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an acute migraine treatment like sumatriptan.
Study Design:
-
Phase: Typically Phase III.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Patient Population: Adult patients with a diagnosis of migraine with or without aura according to International Headache Society (IHS) criteria.
-
Intervention: Patients are randomized to receive the investigational drug (e.g., sumatriptan 50 mg or 100 mg) or a matching placebo to treat a single migraine attack of moderate to severe intensity.
-
Primary Efficacy Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.
-
Secondary Efficacy Endpoints:
-
Headache relief (reduction from moderate/severe to mild or no pain) at 2 and 4 hours.
-
Absence of associated symptoms (nausea, photophobia, phonophobia) at 2 hours.
-
Use of rescue medication within 24 hours.
-
Sustained pain-free response from 2 to 24 hours.
-
-
Data Collection: Patients typically record headache severity and associated symptoms in a diary at baseline and at specified time points post-dose.
-
Statistical Analysis: The proportion of patients meeting the primary and secondary endpoints in the active treatment groups is compared to the placebo group using appropriate statistical methods (e.g., chi-squared test).
Summary
This compound was a potent 5-HT1B/1D receptor agonist with high intrinsic activity that showed promise in early development. Preclinical data suggests it may have a higher potency and efficacy at the molecular level compared to sumatriptan. However, its clinical development was not completed, and therefore, direct comparisons of clinical efficacy are lacking. Sumatriptan remains a well-established and effective treatment for acute migraine, with extensive clinical data supporting its use. The information on this compound may be valuable for the design and development of future migraine therapies targeting the serotonergic system, with a focus on optimizing both potency and intrinsic activity to potentially improve clinical outcomes.
References
- 1. Clinical effects and mechanism of action of sumatriptan in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sumatriptan - Wikipedia [en.wikipedia.org]
- 3. Sumatriptan Patient Tips: 7 things you should know [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Sumatriptan: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
A Comparative Analysis of Donitriptan and Second-Generation Triptans for Acute Migraine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of donitriptan, a potent 5-HT₁B/₁D receptor agonist, and other second-generation triptans used in the acute treatment of migraine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the pharmacological and clinical properties of these compounds. While this compound's development was discontinued after Phase II clinical trials, its unique high-efficacy profile provides a valuable reference point in the ongoing research for improved migraine therapeutics.[1]
Introduction to Triptans and the Role of 5-HT₁B/₁D Receptors
Triptans are a class of drugs that are the first-line treatment for moderate to severe migraine attacks. Their therapeutic effect is primarily mediated through the agonism of serotonin (5-hydroxytryptamine) receptors 1B and 1D (5-HT₁B/₁D). The activation of 5-HT₁B receptors leads to the constriction of dilated cranial blood vessels, while stimulation of 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. Second-generation triptans were developed to improve upon the pharmacokinetic and pharmacodynamic properties of the first-generation triptan, sumatriptan.
This compound emerged as a highly potent and efficacious 5-HT₁B/₁D agonist in preclinical studies, distinguishing itself from other triptans with its high intrinsic activity at these receptors.[2] This guide will delve into a comparative analysis of this compound's preclinical profile against the established clinical profiles of second-generation triptans, including almotriptan, eletriptan, frovatriptan, naratriptan, rizatriptan, and zolmitriptan.
Comparative Analysis of Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. The following table summarizes the binding affinities (Ki values) of this compound and several second-generation triptans for the human 5-HT₁B and 5-HT₁D receptors. A lower Ki value indicates a higher binding affinity.
| Drug | 5-HT₁B Ki (nM) | 5-HT₁D Ki (nM) |
| This compound | 0.079–0.40 [1] | 0.063–0.50 [1] |
| Almotriptan | ~7.9 | ~3.2 |
| Eletriptan | 0.92[3] | 3.14 |
| Frovatriptan | ~12.6 | ~7.9 |
| Naratriptan | ~10 | ~5 |
| Rizatriptan | ~5 | ~6.3 |
| Zolmitriptan | ~2.5 | ~1.6 |
Note: Ki values can vary between different studies and experimental conditions. The values presented are representative figures from available literature.
This compound exhibits a notably high affinity for both 5-HT₁B and 5-HT₁D receptors, with Ki values in the sub-nanomolar range, positioning it as one of the most potent triptans in terms of receptor binding.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a triptan, such as its speed of absorption, half-life, and bioavailability, are crucial for its clinical efficacy, including the onset of pain relief and the rate of headache recurrence. The table below compares the key pharmacokinetic parameters of the second-generation triptans. Pharmacokinetic data for this compound from its Phase I/II trials are not publicly available in detail.
| Drug | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) |
| Almotriptan | 1.5 - 4.0 | ~3.5 | ~70 |
| Eletriptan | 1.0 - 2.0 | 3.6 - 5.5 | ~50 |
| Frovatriptan | ~2.0 | ~26 | ~24-30 |
| Naratriptan | ~2.0-3.0 | ~6 | ~70 |
| Rizatriptan | ~1.3 | 2 - 3 | ~45 |
| Zolmitriptan | ~1.5-2.0 | ~3 | ~40 |
Second-generation triptans generally offer improved oral bioavailability compared to sumatriptan (14%). Frovatriptan is a notable outlier with a significantly longer half-life, which is associated with a lower rate of headache recurrence.
Efficacy and Tolerability in Clinical Trials
As this compound did not complete Phase III trials, direct comparative clinical efficacy data is unavailable. However, its high preclinical potency and intrinsic activity suggested the potential for high efficacy. The following table summarizes the clinical efficacy of second-generation triptans in terms of 2-hour pain-free rates and headache recurrence.
| Drug | 2-Hour Pain-Free Rate (%) | Headache Recurrence Rate (%) |
| Almotriptan 12.5 mg | ~36 | ~27 |
| Eletriptan 40 mg | ~34 | ~32 |
| Eletriptan 80 mg | ~42 | ~30 |
| Frovatriptan 2.5 mg | ~21 | ~17-25 |
| Naratriptan 2.5 mg | ~26 | ~28 |
| Rizatriptan 10 mg | ~40 | ~30-47 |
| Zolmitriptan 2.5 mg | ~31 | ~29 |
| Sumatriptan 100 mg (for comparison) | ~29 | ~30-40 |
Note: Efficacy and recurrence rates are approximate and can vary across different clinical trials and patient populations. The data is derived from a meta-analysis of 53 trials.
A meta-analysis indicates that rizatriptan 10 mg and eletriptan 80 mg may offer the highest likelihood of consistent success.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified signaling pathway of 5-HT1B/1D receptor activation by triptans.
Figure 2: A generalized workflow for the preclinical evaluation of a novel triptan.
Figure 3: Logical flow of a typical Phase III clinical trial for an acute migraine drug.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of a test compound (e.g., a triptan) for a specific receptor (e.g., 5-HT₁B or 5-HT₁D).
Materials:
-
Cell membranes expressing the human recombinant 5-HT₁B or 5-HT₁D receptor.
-
A specific radioligand (e.g., [³H]GR125743 for 5-HT₁B/₁D).
-
Test compound (unlabeled triptan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Carotid Vasoconstriction Assay in Anesthetized Pigs
Objective: To evaluate the vasoconstrictor effect of a triptan on the carotid arterial circulation, a key mechanism in its anti-migraine action.
Animal Model: Anesthetized pigs (e.g., Yorkshire x Landrace).
Procedure:
-
Anesthesia and Instrumentation: Pigs are anesthetized, and catheters are placed to measure arterial blood pressure and heart rate. An electromagnetic flow probe is placed around a common carotid artery to measure blood flow.
-
Drug Administration: The test triptan is administered intravenously in increasing doses.
-
Hemodynamic Measurements: Arterial blood pressure, heart rate, and carotid blood flow are continuously recorded.
-
Data Analysis: The changes in carotid blood flow and the calculated carotid vascular conductance (flow/pressure) are measured at each dose of the triptan. Dose-response curves are constructed to determine the potency (ED₅₀) and maximal effect of the compound on carotid vasoconstriction.
Phase III Clinical Trial Design for Acute Migraine Treatment
Objective: To demonstrate the efficacy and safety of a new drug for the acute treatment of migraine in a large patient population.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Patient Population: Adult patients with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria.
Procedure:
-
Screening and Baseline: Patients are screened for eligibility and their migraine history is documented.
-
Randomization: Eligible patients are randomly assigned to receive either the investigational drug at one or more doses or a placebo.
-
Treatment: Patients are instructed to take the study medication at home for a single migraine attack of at least moderate severity.
-
Data Collection: Patients record their headache severity and associated symptoms (e.g., nausea, photophobia, phonophobia) in a diary at specified time points (e.g., baseline, 30 minutes, 1, 2, 4, 24, and 48 hours post-dose).
-
Primary Endpoints: The co-primary efficacy endpoints are typically:
-
Pain freedom at 2 hours post-dose.
-
Freedom from the most bothersome symptom (other than pain) at 2 hours post-dose.
-
-
Secondary Endpoints: These may include pain relief at 2 hours, sustained pain freedom from 2 to 24 hours, and the incidence of adverse events.
-
Statistical Analysis: The proportion of patients achieving the primary endpoints in the active treatment groups is compared to the placebo group.
Conclusion
This compound stands out in preclinical studies due to its exceptional potency and high intrinsic activity at 5-HT₁B/₁D receptors, suggesting a potential for high therapeutic efficacy. While its clinical development was halted, the profile of this compound serves as an important benchmark for the development of future anti-migraine therapies. The second-generation triptans have established themselves as effective treatments for acute migraine, each with a distinct pharmacokinetic and clinical profile that allows for individualized treatment approaches. A thorough understanding of the comparative pharmacology, pharmacokinetics, and clinical efficacy of these agents, as outlined in this guide, is essential for researchers and clinicians working to advance the treatment of migraine.
References
A Head-to-Head Comparative Analysis of Donitriptan, Naratriptan, and Zolmitriptan for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological and clinical profiles of three serotonin 5-HT1B/1D receptor agonists: donitriptan, naratriptan, and zolmitriptan. This compound, a potent agonist that reached Phase II clinical trials before development was discontinued, is compared here with the established migraine therapies, naratriptan and zolmitriptan, based on available preclinical and clinical data.[1][2] This analysis is intended to serve as a valuable resource for researchers and professionals in the field of migraine therapeutics and drug development.
Pharmacological Profile: Receptor Binding and Functional Activity
Triptans exert their antimigraine effects primarily through agonist activity at 5-HT1B and 5-HT1D receptors. This leads to vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[3]
This compound was designed to have a high intrinsic activity at these receptors, distinguishing it from other triptans.[2][4] Preclinical studies have demonstrated its high affinity and efficacy. Naratriptan and zolmitriptan are also selective 5-HT1B/1D receptor agonists. Zolmitriptan is metabolized to an active N-desmethyl metabolite, which also has a high affinity for 5-HT1B/1D receptors and may contribute significantly to its therapeutic effect.
The following table summarizes the available receptor binding affinity (Ki) and functional activity data for the three compounds.
| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | Receptor Activity |
| This compound | 0.079–0.40 | 0.063–0.50 | High-efficacy, near-full agonist |
| Naratriptan | High Affinity | High Affinity | Selective Agonist |
| Zolmitriptan | 8.32 (pIC50) | 9.16 (pIC50) | Selective Agonist |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. The following provides a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT1B or 5-HT1D receptor.
-
A radiolabeled ligand that binds to the target receptor (e.g., [3H]5-HT).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., serotonin).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and either buffer, test compound, or non-specific binding control are incubated together to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion, are critical to its clinical efficacy and tolerability. Naratriptan is noted for its high oral bioavailability and longer half-life compared to some other triptans. Zolmitriptan is rapidly absorbed and has a predictable pharmacokinetic profile. Preclinical data for this compound suggested it could access the brain.
The table below presents a comparison of key pharmacokinetic parameters for the three drugs.
| Parameter | This compound | Naratriptan | Zolmitriptan |
| Bioavailability (%) | N/A (Preclinical) | ~70 | ~40 |
| Time to Peak (Tmax, hours) | N/A (Preclinical) | 2 - 3 | 1.5 (tablet), 3 (ODT) |
| Half-life (t1/2, hours) | N/A (Preclinical) | 6 | ~3 |
| Metabolism | N/A | Cytochrome P450 isoenzymes | Hepatic (CYP1A2), forms active metabolite |
| Protein Binding (%) | N/A | Low | ~25 |
ODT: Orally Disintegrating Tablet
Clinical Efficacy and Safety
As this compound's development was halted after Phase II trials, there is no publicly available, comprehensive clinical efficacy and safety data for comparison. This section, therefore, focuses on the clinical profiles of naratriptan and zolmitriptan based on head-to-head and comparative clinical trial data.
Both naratriptan and zolmitriptan have demonstrated efficacy in the acute treatment of migraine. Comparative studies have suggested that zolmitriptan may have a faster onset of action than naratriptan, while naratriptan is associated with a lower recurrence rate and is generally well-tolerated.
The following table summarizes key efficacy endpoints from clinical trials.
| Efficacy Endpoint | Naratriptan (2.5 mg) | Zolmitriptan (2.5 mg) |
| 2-hour Headache Response | Lower than sumatriptan 100mg | Similar or superior to sumatriptan 50mg |
| 2-hour Pain-Free | Significantly superior to placebo | Effective |
| Headache Recurrence | Low recurrence rate | Reduced persistent and recurrent headache |
Note: "Headache Response" is typically defined as a reduction in headache severity from moderate or severe to mild or no pain. "Pain-Free" is the complete absence of headache pain.
Experimental Protocols: Acute Migraine Clinical Trial Design
Clinical trials for acute migraine treatments typically follow a randomized, double-blind, placebo-controlled design, as recommended by regulatory bodies like the FDA.
Objective: To evaluate the efficacy and safety of an investigational drug for the acute treatment of a single migraine attack.
Study Design:
-
Population: Adult patients with a diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria.
-
Intervention: Patients are randomized to receive either the investigational drug at one or more doses or a placebo.
-
Primary Endpoints (FDA Guidance):
-
Freedom from pain at 2 hours post-dose.
-
Freedom from the most bothersome symptom (other than pain, e.g., nausea, photophobia, or phonophobia) at 2 hours post-dose.
-
-
Secondary Endpoints:
-
Pain relief at 2 hours.
-
Sustained pain freedom from 2 to 24 hours.
-
Incidence of adverse events.
-
-
Data Collection: Patients typically record their symptoms and any adverse events in a diary.
References
Donitriptan: A Comparative Analysis of its High Intrinsic Activity Against Other 5-HT Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Donitriptan's intrinsic activity with other 5-hydroxytryptamine (5-HT) agonists, supported by experimental data. This compound, a selective 5-HT1B/1D receptor agonist, has demonstrated a significantly higher intrinsic activity compared to commonly used triptans in preclinical studies.[1][2] This heightened efficacy suggests potential advantages in the acute treatment of migraine.[1]
Quantitative Comparison of Intrinsic Activity
The intrinsic activity of an agonist refers to its ability to elicit a maximal functional response upon binding to its receptor. This compound has been shown to be a high-efficacy, near-full agonist at both 5-HT1B and 5-HT1D receptors, with maximal effects (Emax) approaching that of the endogenous ligand serotonin.[3] In contrast, other triptans, such as sumatriptan, naratriptan, and zolmitriptan, exhibit lower intrinsic activity.[1]
The following tables summarize the comparative binding affinities and intrinsic activities of this compound and other key 5-HT agonists.
Table 1: Comparative Binding Affinity (pKi) of 5-HT Agonists at Human 5-HT1B and 5-HT1D Receptors
| Compound | pKi at 5-HT1B | pKi at 5-HT1D |
| This compound | 9.4 | 9.3 |
| Sumatriptan | 7.0 | 7.7 |
| Naratriptan | 7.1 | 7.9 |
| Zolmitriptan | 7.8 | 8.4 |
| 5-HT (Serotonin) | 7.9 | 8.5 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources.
Table 2: Comparative Intrinsic Activity (Emax) of 5-HT Agonists at Human 5-HT1B and 5-HT1D Receptors
| Compound | Intrinsic Activity (Emax) at 5-HT1B (%) | Intrinsic Activity (Emax) at 5-HT1D (%) |
| This compound | 94 | 97 |
| Sumatriptan | Lower than this compound and 5-HT | Lower than this compound and 5-HT |
| 5-HT (Serotonin) | 100 (Reference) | 100 (Reference) |
Note: Emax represents the maximum response an agonist can produce, expressed as a percentage of the maximum response of the endogenous agonist 5-HT. Data for this compound from reference. Comparative statements for Sumatriptan are based on qualitative descriptions in the literature.
Experimental Protocols
The high intrinsic activity of this compound has been validated through a series of robust in vitro and in vivo experimental models. Below are the detailed methodologies for key experiments cited in the validation of this compound's efficacy.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays were used to establish this compound's high affinity for 5-HT1B/1D receptors.
Objective: To determine the binding affinity (Ki) of this compound and other 5-HT agonists for human 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or C6 cells) stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-GR125743) is incubated with the cell membranes.
-
Competition Binding: Increasing concentrations of the unlabeled test compounds (this compound, sumatriptan, etc.) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
5-HT1B and 5-HT1D receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP assays are therefore a direct measure of the functional activity of agonists at these receptors.
Objective: To measure the ability of this compound and other agonists to inhibit forskolin-stimulated cAMP accumulation in cells expressing 5-HT1B or 5-HT1D receptors.
Methodology:
-
Cell Culture: C6 glioma cells or other suitable cell lines expressing the recombinant human 5-HT1B or 5-HT1D receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist and Forskolin Stimulation: Cells are then incubated with varying concentrations of the test agonist (this compound, 5-HT, etc.) in the presence of forskolin, a direct activator of adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay).
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) and the maximal inhibition (Emax) are determined.
[35S]GTPγS Binding Assays
[35S]GTPγS binding assays measure the activation of G proteins, which is a proximal event following agonist binding to a G protein-coupled receptor (GPCR). This assay provides a direct measure of receptor- G protein coupling and agonist efficacy.
Objective: To quantify the ability of this compound and other agonists to stimulate the binding of [35S]GTPγS to G proteins in membranes from cells expressing 5-HT1B or 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest.
-
Assay Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist, and a fixed concentration of [35S]GTPγS.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is captured on the filter.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is calculated, and the EC50 and Emax values are determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described above.
References
Cross-study comparison of Donitriptan's clinical trial outcomes
Donitriptan, an investigational serotonin 5-HT1B/1D receptor agonist, showed early promise in preclinical studies with higher potency and intrinsic activity compared to established triptans like sumatriptan, naratriptan, and zolmitriptan.[1][2] However, its clinical development was halted after Phase II trials, leaving a void of efficacy and safety data that prevents a direct quantitative comparison with marketed migraine treatments.
This guide provides a comparative overview of this compound based on available preclinical and Phase I clinical trial information. It also presents a summary of the clinical trial outcomes for three widely used triptans—sumatriptan, rizatriptan, and zolmitriptan—to offer a benchmark for evaluating the potential of new chemical entities in this class.
Comparative Clinical Trial Data
Due to the discontinuation of this compound's development, no publicly available quantitative data from its Phase II clinical trials exists. The following tables summarize the efficacy and safety outcomes for sumatriptan, rizatriptan, and zolmitriptan from various clinical trials.
Efficacy of Triptans in Acute Migraine Treatment
| Outcome | Sumatriptan (50mg & 100mg) | Rizatriptan (5mg & 10mg) | Zolmitriptan (2.5mg & 5mg) | Placebo |
| Headache Response at 2 hours | 50-70%[3][4] | 59-74%[5] | 62% | 22-58% |
| Pain-Free at 2 hours | 29% (100mg) | 35-42% | 30% (5mg) | 6-20% |
| Sustained Pain-Free (2-24 hours) | 20% (100mg) | - | - | - |
Note: Efficacy rates can vary across studies due to differences in trial design and patient populations.
Safety and Tolerability of Triptans
| Adverse Event | Sumatriptan (50mg & 100mg) | Rizatriptan (10mg) | Zolmitriptan (2.5mg & 5mg) | Placebo |
| Any Adverse Event | Similar to placebo (50mg), higher than placebo (100mg) | 2.2% (dizziness), 1.1% (chest discomfort), 1.1% (nausea), 0.8% (somnolence) | 1.6 - 2.0 times higher than placebo | 11.1% |
| Nausea | - | 1.1% | - | - |
| Somnolence/Fatigue | - | 0.8% | - | - |
| Dizziness | - | 2.2% | - | - |
| Chest Symptoms | - | 1.1% | - | - |
Note: The incidence of adverse events is dose-dependent and varies among individuals.
Experimental Protocols in Triptan Clinical Trials
Clinical trials for triptans in the acute treatment of migraine generally follow a standardized methodology to ensure consistency and comparability of results.
Study Design:
-
Phase II and III trials are typically randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Participants are adults (aged 18-65) with a diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria.
-
Treatment Intervention: Patients are instructed to treat a single moderate-to-severe migraine attack with the investigational drug or placebo.
-
Primary Efficacy Endpoints:
-
Headache Response (or Pain Relief): Reduction of moderate or severe headache to mild or no pain at 2 hours post-dose.
-
Pain-Free: Reduction of moderate or severe headache to no pain at 2 hours post-dose.
-
-
Secondary Efficacy Endpoints:
-
Sustained pain-free or headache response from 2 to 24 or 48 hours.
-
Absence of associated symptoms (nausea, photophobia, phonophobia).
-
Use of rescue medication.
-
-
Safety and Tolerability: Assessment of adverse events, vital signs, and laboratory tests.
Visualizing the Triptan Clinical Trial Workflow
The following diagram illustrates the typical workflow of a clinical trial for an acute migraine treatment like a triptan.
Caption: A flowchart of a typical randomized, placebo-controlled clinical trial for acute migraine treatment.
The Signaling Pathway of Triptans
Triptans exert their therapeutic effect by acting as agonists for serotonin 5-HT1B and 5-HT1D receptors. The diagram below illustrates this mechanism of action.
References
- 1. Efficacy and safety of rizatriptan versus standard care during long-term treatment for migraine. Rizatriptan Multicenter Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of sumatriptan tablets (25 mg, 50 mg, and 100 mg) in the acute treatment of migraine: defining the optimum doses of oral sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and tolerability of 2.5 mg zolmitriptan for the acute treatment of migraine. The 042 Clinical Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of rizatriptan wafer for the acute treatment of migraine. Rizatriptan Wafer Protocol 049 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Triptan Safety: A Comparative Analysis of Donitriptan and Commercially Available 5-HT1B/1D Agonists
For Researchers, Scientists, and Drug Development Professionals
The class of drugs known as triptans revolutionized the acute treatment of migraine through their selective agonism of serotonin 5-HT1B and 5-HT1D receptors. While their efficacy is well-established, the search for agents with an improved side effect profile continues. This guide provides a comparative analysis of the side effect profile of the investigational triptan, Donitriptan, against a range of commercially available triptans. Due to the discontinuation of this compound's clinical development after Phase 2 trials, a direct comparison of clinical side effect data is not possible. Therefore, this guide will present the known preclinical profile of this compound alongside a comprehensive overview of the clinical side effect profiles of established triptans, supported by quantitative data from placebo-controlled trials and a review of the experimental protocols employed in their evaluation.
Understanding Triptan Mechanism of Action and Potential for Side Effects
Triptans exert their therapeutic effect in migraine through a multifaceted mechanism primarily involving the activation of 5-HT1B and 5-HT1D receptors. This leads to vasoconstriction of dilated intracranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and a reduction in pain signal transmission. This compound was designed as a potent and high-efficacy agonist at these receptors.[1][2] Preclinical studies suggested that its high intrinsic activity might translate to greater therapeutic effectiveness and potentially better tolerability.[3][4]
The side effects associated with triptans are largely extensions of their mechanism of action. Vasoconstriction, while beneficial in the cranial vasculature, can also occur in other blood vessels, leading to potential cardiovascular and peripheral vascular effects. The activation of 5-HT receptors in the central and peripheral nervous systems can also contribute to a range of other adverse events.
Comparative Side Effect Profiles of Commercially Available Triptans
The following table summarizes the incidence of common treatment-emergent adverse events for several commercially available triptans based on data from placebo-controlled clinical trials. It is important to note that trial designs, patient populations, and methods of adverse event reporting can vary, making direct cross-trial comparisons challenging. The data presented here are intended to provide a general overview.
| Adverse Event | Placebo (%) | Sumatriptan 50mg (%) | Rizatriptan 10mg (%) | Zolmitriptan 2.5mg (%) | Naratriptan 2.5mg (%) | Almotriptan 12.5mg (%) | Frovatriptan 2.5mg (%) | Eletriptan 40mg (%) |
| Atypical Sensations (Tingling, Paresthesia) | 2-4 | 5-12 | 9-13 | 8-17 | 2-3 | 1-2 | 3 | 3-4 |
| Dizziness | 2-4 | 3-12 | 6-12 | 6-10 | 1-2 | 1-3 | 4-7 | 6-7 |
| Somnolence/Fatigue | 2-3 | 3-12 | 5-13 | 5-8 | 2-3 | 1-2 | 3-5 | 5-7 |
| Nausea and/or Vomiting | 4-11 | 4-14 | 4-11 | 4-9 | 2-4 | 1-2 | 2-4 | 4-8 |
| Chest/Throat/Neck/Jaw Pain, Pressure, or Tightness | 1-2 | 3-9 | 4-9 | 4-10 | 1-2 | <1-2 | 2 | 4-5 |
| Dry Mouth | 1-2 | <1-2 | 3-8 | 3-5 | 1-2 | 1-2 | 3 | 2-3 |
| Asthenia (Weakness) | <1-2 | 2-5 | 3-5 | 3-6 | 1-2 | <1 | 2-3 | 3-10 |
| Flushing/Warm Sensation | <1-2 | 2-5 | 3-5 | 2-4 | <1 | <1 | 4 | 2-3 |
Note: The incidence rates are approximate ranges compiled from various clinical trial data and prescribing information. Specific rates may vary depending on the study.
Experimental Protocols for Assessing Triptan Side Effects
The evaluation of the side effect profile of triptans in clinical trials follows standardized protocols designed to ensure patient safety and provide robust data for regulatory review.
General Adverse Event Monitoring:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover studies are the gold standard.
-
Data Collection: Adverse events are systematically collected at predefined intervals using patient diaries and direct questioning by investigators. The severity, duration, and relationship to the study drug are recorded.
-
Standardized Terminology: Medical Dictionary for Regulatory Activities (MedDRA) is used to classify adverse events to ensure consistency across studies.
Cardiovascular Safety Assessment:
Given the vasoconstrictive properties of triptans, cardiovascular safety is a primary focus of their clinical development.
-
Patient Selection: Patients with a history of or significant risk factors for cardiovascular disease are typically excluded from pivotal trials.
-
Monitoring:
-
Vital Signs: Blood pressure and heart rate are monitored at baseline and at specified time points after drug administration.
-
Electrocardiograms (ECGs): 12-lead ECGs are performed at screening and often at the time of peak plasma concentration of the drug to detect any cardiac abnormalities, such as arrhythmias or signs of ischemia.
-
Holter Monitoring: In some studies, continuous ambulatory ECG monitoring (Holter monitoring) may be used over a 24-hour period to detect transient cardiac events.
-
-
Cardiovascular Risk Assessment: For patients with multiple cardiovascular risk factors, a thorough cardiovascular evaluation is often recommended before prescribing a triptan in clinical practice.
The Case of this compound: A Profile Without Clinical Side Effect Data
This compound (F-11356) was a promising investigational triptan that reached Phase 2 clinical trials before its development was discontinued.[2] As such, there is a lack of publicly available, detailed clinical data on its side effect profile in humans.
Preclinical Profile and Theoretical Advantages:
-
High Potency and Efficacy: this compound demonstrated high affinity and intrinsic activity at 5-HT1B/1D receptors in preclinical models, suggesting it could be effective at lower doses, which might, in turn, lead to fewer side effects.
-
Receptor Selectivity: Its selectivity for the target receptors was a key feature, aiming to minimize off-target effects.
Without the results of completed Phase 3 trials, any discussion of this compound's side effect profile in comparison to marketed triptans remains speculative. The theoretical advantages of its pharmacological profile did not translate into a marketed product, and the reasons for the discontinuation of its development have not been made public.
Conclusion
The commercially available triptans represent a significant advancement in migraine therapy, though their use can be limited by their side effect profiles, particularly in patients with or at risk for cardiovascular disease. This guide has provided a comparative overview of the known side effects of these agents, supported by quantitative data from clinical trials and an outline of the rigorous experimental protocols used to assess their safety.
The story of this compound highlights the challenges of drug development. While its preclinical profile suggested the potential for an improved therapeutic window, the absence of comprehensive clinical trial data on its side effects prevents a direct comparison with established therapies. For researchers and drug development professionals, the collective experience with the triptan class underscores the ongoing need to develop novel migraine treatments that offer not only enhanced efficacy but also a more favorable safety and tolerability profile. The continued exploration of new mechanisms of action and drug delivery systems remains a critical endeavor in the quest for optimal migraine management.
References
- 1. Tolerability profile of zolmitriptan (Zomig; 311C90), a novel dual central and peripherally acting 5HT1B/1D agonist. International clinical experience based on > 3000 subjects treated with zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eletriptan for acute migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rizatriptan 5 mg for the acute treatment of migraine in adolescents: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Analysis of Receptor Selectivity: Donitriptan Versus First- and Second-Generation Triptans
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between serotonin agonists and their receptors is paramount in the quest for more effective and safer therapeutics. This guide provides an in-depth comparison of the receptor selectivity of donitriptan, a potent serotonin agonist, against a panel of older, widely used triptans. The data presented herein, derived from various in vitro studies, offers a quantitative basis for evaluating the binding affinities and functional activities of these compounds at key serotonin (5-HT) receptor subtypes.
The triptan class of drugs has revolutionized the acute treatment of migraine, primarily through their agonist activity at the 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, addressing key mechanisms in migraine pathophysiology.[1][2] However, the therapeutic window and side-effect profile of these drugs are intrinsically linked to their selectivity for these target receptors over other 5-HT receptor subtypes.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (pKi) of this compound and other triptans for a range of human 5-HT receptor subtypes. A higher pKi value indicates a stronger binding affinity. This data has been compiled from multiple radioligand binding studies.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT7 |
| This compound | 5.94 | 9.96 | 9.51 | 4.77 | <5 | 8.10 | 7.61 | 5.23 |
| Sumatriptan | 7.0 | 7.57 | 7.77 | 5.99 | 8.03 | <5 | <5 | 5.22 |
| Zolmitriptan | <5 | 7.87 | 9.51 | 8.18 | 8.00 | <5 | <5 | 6.28 |
| Naratriptan | <5 | 8.05 | 8.80 | 7.75 | 8.38 | <5 | <5 | <5 |
| Rizatriptan | <5 | 7.08 | 8.11 | 7.34 | 6.54 | <5 | 5.49 | <5 |
| Eletriptan | <5 | 8.00 | 9.04 | 7.53 | 8.13 | 6.07 | 6.81 | 6.45 |
| Frovatriptan | Moderate Affinity | 7.98 | 8.36 | 5.04 | 7.10 | <5 | <5 | 7.42 |
| Almotriptan | 4.00 | 7.08 | 7.75 | 5.00 | 7.79 | <5 | 5.20 | 5.00 |
Quantitative Comparison of Functional Activity
The functional potency of these serotonin agonists is a critical measure of their ability to activate the receptor upon binding. The following table presents the functional potencies (pEC50) of this compound and other triptans at various human 5-HT receptor subtypes, primarily from studies measuring the inhibition of cAMP formation or GTPγS binding. A higher pEC50 value indicates greater potency.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT7 |
| This compound | 5.94 | 9.96 | 9.51 | <5 | 5.23 |
| Sumatriptan | <5 | 7.32 | 8.30 | 8.03 | 5.22 |
| Zolmitriptan | <5 | 7.87 | 9.51 | 8.00 | 6.28 |
| Naratriptan | <5 | 8.05 | 8.80 | 8.38 | <5 |
| Rizatriptan | <5 | 7.08 | 8.11 | 6.54 | <5 |
| Eletriptan | <5 | 8.00 | 9.04 | 8.13 | 6.45 |
| Frovatriptan | - | 7.98 | 8.36 | 7.10 | 7.42 |
| Almotriptan | 4.00 | 7.08 | 7.75 | 7.79 | 5.00 |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to determine the affinity of a compound for a specific receptor. The general protocol involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the target 5-HT receptor subtype are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C. On the day of the assay, the membranes are thawed and resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or another triptan).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The incubation is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response initiated by the binding of an agonist to its receptor. For 5-HT1 receptors, which are coupled to Gi/o proteins, agonist activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Another common method is to measure the binding of GTPγS, a non-hydrolyzable analog of GTP, to the G protein upon receptor activation.
cAMP Inhibition Assay:
-
Cell Culture: Cells stably expressing the target 5-HT receptor subtype are cultured.
-
Stimulation: The cells are treated with forskolin (an activator of adenylyl cyclase) to induce cAMP production, followed by the addition of the test agonist at various concentrations.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined.
GTPγS Binding Assay:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are prepared.
-
Assay Reaction: The membranes are incubated with the test agonist at various concentrations in the presence of GDP and radiolabeled [35S]GTPγS.
-
Filtration and Quantification: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is calculated.
Signaling Pathway of 5-HT1B/1D Receptors
The therapeutic effects of triptans are mediated through the activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G protein, in turn, inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the desired cellular responses: vasoconstriction of cerebral blood vessels and inhibition of the release of inflammatory neuropeptides from trigeminal nerve endings.
Concluding Remarks
The data compiled in this guide highlights the high affinity and potency of this compound at the 5-HT1B and 5-HT1D receptors, positioning it as a highly selective agonist for the primary targets in migraine therapy. A thorough understanding of the receptor selectivity profiles of this compound and older serotonin agonists is crucial for the rational design and development of next-generation migraine therapeutics with improved efficacy and safety profiles. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
A Comparative Analysis of the Pharmacokinetic Profiles of Donitriptan and Sumatriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of Donitriptan (F-11356) and Sumatriptan, two serotonin 5-HT1B/1D receptor agonists investigated for the acute treatment of migraine. While Sumatriptan is a widely marketed medication, this compound's development was discontinued after Phase 2 clinical trials, limiting the availability of its clinical pharmacokinetic data. This comparison, therefore, draws upon extensive clinical data for Sumatriptan and the available preclinical and limited clinical trial information for this compound.
Executive Summary
Sumatriptan, the first-in-class triptan, exhibits rapid absorption, particularly when administered subcutaneously, but has low oral bioavailability due to significant first-pass metabolism.[1][2][3] In contrast, preclinical data for this compound suggest a compound with markedly high potency and intrinsic activity at the target 5-HT1B/1D receptors, potentially offering a therapeutic advantage.[4][5] However, a direct comparison of their clinical pharmacokinetic profiles is challenging due to the limited publicly available human data for this compound. This guide synthesizes the available information to offer a comprehensive comparative perspective.
Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for Sumatriptan across different formulations. Due to the discontinuation of this compound's development, comprehensive clinical pharmacokinetic data is not available in the public domain. Preclinical studies, however, indicate its potential for oral activity.
Table 1: Pharmacokinetic Parameters of Sumatriptan in Healthy Adults
| Parameter | Oral Tablet (100 mg) | Subcutaneous Injection (6 mg) | Intranasal Spray (20 mg) |
| Bioavailability (%) | ~14 | ~96 | ~16 |
| Tmax (hours) | 0.5 - 5.0 | ~0.17 (10-12 minutes) | ~1.5 |
| Cmax (ng/mL) | 51 (range: 28-100) | 71-74 (range: 49-110) | ~13-16 |
| Half-life (t1/2, hours) | ~2 | ~2 | ~2 |
| Protein Binding (%) | 14 - 21 | 14 - 21 | 14 - 21 |
| Volume of Distribution (L) | ~170 | ~50 | Not Reported |
Note: Values are approximate and can vary based on individual patient factors.
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Both this compound and Sumatriptan exert their therapeutic effects through agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal nervous system, thereby alleviating migraine pain. Preclinical evidence suggests that this compound possesses a higher intrinsic activity at these receptors compared to Sumatriptan.
Caption: Mechanism of action for triptans.
Experimental Protocols
Clinical Pharmacokinetic Study of Sumatriptan (General Protocol)
A typical clinical pharmacokinetic study for Sumatriptan would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A randomized, open-label, crossover study design is often employed to compare different formulations.
-
Drug Administration: Subjects receive a single dose of a specific Sumatriptan formulation (e.g., 100 mg oral tablet, 6 mg subcutaneous injection, or 20 mg intranasal spray).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Sumatriptan is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
References
- 1. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Why pharmacokinetic differences among oral triptans have little clinical importance: a comment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F 11356, a novel 5-hydroxytryptamine (5-HT) derivative with potent, selective, and unique high intrinsic activity at 5-HT1B/1D receptors in models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Donitriptan's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of donitriptan, a high-efficacy 5-HT1B/1D receptor agonist, with other triptans. The data presented is based on preclinical studies and aims to elucidate the pharmacodynamic properties that distinguish this compound within its class.
Executive Summary
This compound is a potent and selective 5-HT1B/1D receptor agonist designed for high intrinsic activity at these receptors.[1] In vivo studies in various animal models have demonstrated that this compound induces robust and sustained responses relevant to the proposed mechanism of action for migraine relief, namely cranial vasoconstriction. Comparative data suggests that this compound is more potent and elicits longer-lasting effects compared to other triptans such as sumatriptan, naratriptan, and zolmitriptan in certain preclinical models.[1]
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Triptans exert their therapeutic effect in migraine by acting as agonists at 5-HT1B and 5-HT1D receptors. The activation of these Gαi-coupled receptors leads to two primary effects:
-
Vasoconstriction of Cranial Blood Vessels: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial arteries is believed to counteract the vasodilation associated with a migraine attack.
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).
The signaling pathway for 5-HT1B/1D receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Comparative In Vivo Efficacy
Carotid Vasoconstriction in Anesthetized Pigs
This model assesses the ability of 5-HT1B/1D agonists to constrict cranial blood vessels, a key component of their anti-migraine action.
Experimental Protocol: Anesthetized pigs were instrumented to measure carotid blood flow and vascular conductance. This compound was administered intravenously in a dose-dependent manner. The primary endpoint was the reduction in total carotid blood flow and the selective reduction in the cephalic arteriovenous anastomotic fraction.[4]
Data Summary:
| Compound | Max. Decrease in Total Carotid Blood Flow (%) | Max. Decrease in Cephalic Arteriovenous Anastomotic Fraction (%) | ED50 for Decrease in Cephalic Arteriovenous Anastomotic Fraction (nmol/kg) |
| This compound | -25 ± 3 | -63 ± 3 | 92 ± 31 |
| Sumatriptan | Data not available from the same study | Data not available from the same study | Data not available from the same study |
| Naratriptan | Data not available from the same study | Data not available from the same study | ED50 for decrease in jugular venous oxygen saturation: 3.1 µg/kg (i.v.) |
| Zolmitriptan | Data not available from the same study | Data not available from the same study | Data not available from the same study |
Note: Direct comparative ED50 values for carotid vasoconstriction in this specific model were not available in the reviewed literature. The ED50 for naratriptan is for a different, though related, endpoint.
Unilateral Carotid Blood Flow in Conscious Dogs
This model evaluates the effects of orally administered triptans on carotid hemodynamics in a non-anesthetized state, which may better reflect the clinical setting.
Experimental Protocol: Conscious dogs were instrumented with a flow probe around a carotid artery to measure blood flow. Triptans were administered orally, and changes in unilateral carotid blood flow were monitored over time. This model allows for the assessment of the onset and duration of action. While a specific detailed protocol for this compound in this conscious model is not fully available, a similar model for other triptans involved surgical placement of ultrasonic flow probes on the internal carotid artery for chronic measurement.
Data Summary:
| Compound | Effect on Unilateral Carotid Blood Flow | Onset of Action | Duration of Action |
| This compound | Long-lasting, dose-dependent decreases from 0.63 mg/kg p.o. | Not specified | Longer-lasting than other triptans |
| Sumatriptan | Less pronounced and shorter-lasting effect compared to this compound | Not specified | Shorter than this compound |
| Naratriptan | Less pronounced and shorter-lasting effect compared to this compound | Not specified | Shorter than this compound |
| Zolmitriptan | Less pronounced and shorter-lasting effect compared to this compound | Not specified | Shorter than this compound |
A study in anesthetized dogs showed that both this compound and sumatriptan induced a similar maximal decrease in external carotid blood flow (40±6% for this compound and 43±6% for sumatriptan), though this compound was noted to be more potent.
Hypothermic Response in Guinea Pigs
The induction of hypothermia is an indicator of a compound's ability to cross the blood-brain barrier and engage central 5-HT1B/1D receptors.
Experimental Protocol: Guinea pigs were administered the test compound, and their core body temperature was monitored over time. The magnitude and duration of the hypothermic response were recorded. Specific protocols involve subcutaneous or intraperitoneal injection of the 5-HT1B/1D agonist and subsequent measurement of rectal temperature.
Data Summary: Oral this compound was observed to evoke hypothermic responses in guinea pigs, suggesting central nervous system penetration. However, quantitative comparative data with other triptans in this specific model is not readily available in the reviewed literature. Studies with other 5-HT1B agonists have demonstrated a dose-dependent fall in rectal temperature.
Experimental Workflows
Discussion
The available in vivo data consistently demonstrates that this compound is a potent 5-HT1B/1D receptor agonist with significant effects on cranial hemodynamics. In the anesthetized pig model, this compound effectively reduces carotid blood flow, with a quantified ED50 for its action on cephalic arteriovenous anastomoses. The conscious dog model further supports the potent and long-lasting effects of orally administered this compound compared to other triptans. The induction of hypothermia in guinea pigs provides evidence of central nervous system penetration, which may be relevant for inhibiting central pain pathways.
While direct quantitative comparisons with other triptans across all models are not consistently available in the published literature, the existing evidence points towards a pharmacological profile for this compound characterized by high potency and a prolonged duration of action. These attributes are consistent with its design as a high-efficacy 5-HT1B/1D receptor agonist. Further head-to-head studies with standardized methodologies would be beneficial for a more definitive quantitative comparison.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Donitriptan's Superior Performance in Preclinical Migraine Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data reveal that Donitriptan, a potent and high-efficacy 5-hydroxytryptamine (5-HT)1B/1D receptor agonist, demonstrates a superior pharmacological profile in established migraine models compared to several existing triptans, including sumatriptan, naratriptan, and zolmitriptan. These findings position this compound as a promising, albeit never marketed, therapeutic agent for the acute treatment of migraine, offering potential for greater efficacy and a more robust response.
This compound distinguishes itself through its potent, high intrinsic activity at 5-HT1B/1D receptors, which are key targets in migraine pathophysiology.[1][2] This heightened activity translates to more significant effects in various in vitro and in vivo models relevant to migraine, suggesting a potential for improved clinical outcomes such as higher response rates and more consistent pain relief.
In Vitro Performance: Enhanced Receptor Activation and Neuronal Inhibition
In vitro studies highlight this compound's potent activity at the cellular level. In assays using C6 cells expressing human 5-HT1B or 5-HT1D receptors, this compound was the most potent compound in inhibiting forskolin-induced cyclic AMP (cAMP) formation.[1] Furthermore, unlike other tryptamine derivatives, this compound produced a maximal enhancement of [35S]guanosine-5'-O-(3-thio)triphosphate ([35S]GTPγS)-specific binding equivalent to that of serotonin (5-HT) itself, indicating its high intrinsic activity.[1]
A key mechanism in migraine pathology involves the trigeminal ganglion. In isolated guinea pig trigeminal ganglion neurons, this compound demonstrated superior potency in inducing hyperpolarizing currents compared to sumatriptan, suggesting a more profound inhibitory effect on neuronal activity.[1]
| Parameter | This compound (F-11356) | Sumatriptan | Naratriptan | Zolmitriptan | Reference |
| Inhibition of cAMP Formation (pD2) | |||||
| Human 5-HT1B Receptors | 8.9 | Not Specified | Not Specified | Not Specified | |
| Human 5-HT1D Receptors | 9.6 | Not Specified | Not Specified | Not Specified | |
| [35S]GTPγS Binding Enhancement | Maximal enhancement equivalent to 5-HT | Less than 5-HT | Less than 5-HT | Less than 5-HT | |
| Hyperpolarization of Guinea Pig Trigeminal Ganglion Neurons (pD2) | 7.3 | 6.7 | Not Specified | Not Specified |
In Vivo Efficacy: Potent and Sustained Vasoconstriction
This compound's superior performance extends to in vivo models that mimic the vascular changes associated with migraine. In anesthetized pigs, this compound elicited more potent and greater carotid vasoconstriction than other tryptamine derivatives. Notably, in conscious dogs, orally administered this compound produced long-lasting, dose-dependent decreases in unilateral carotid blood flow at doses that did not affect heart rate or behavior, a profile that contrasts with that of sumatriptan, naratriptan, or zolmitriptan.
A study specifically investigating the effects on capsaicin-induced external carotid vasodilatation in dogs found that this compound, unlike sumatriptan, significantly attenuated this response, suggesting a potent inhibitory effect on the release of vasodilating neuropeptides from sensory nerves.
| Model | This compound (F-11356) | Sumatriptan | Naratriptan | Zolmitriptan | Reference |
| Carotid Vasoconstriction in Anesthetized Pigs | More potent and greater effect than tryptamine derivatives | Less potent | Less potent | Less potent | |
| Decrease in Unilateral Carotid Blood Flow in Conscious Dogs (Oral) | Long-lasting, dose-dependent decrease from 0.63 mg/kg | No long-lasting decrease at comparable doses | No long-lasting decrease at comparable doses | No long-lasting decrease at comparable doses | |
| Inhibition of Capsaicin-Induced Canine External Carotid Vasodilatation | Significant attenuation | No significant effect | Not Tested | Not Tested |
Experimental Protocols
Inhibition of Forskolin-Induced cAMP Formation
-
Cell Line: C6 cells stably expressing human 5-HT1B or 5-HT1D receptors.
-
Methodology: Cells were incubated with various concentrations of the test compounds (this compound or comparators) in the presence of forskolin to stimulate cAMP production. The reaction was stopped, and the amount of cAMP was quantified using a suitable assay, such as a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curves were generated, and the pD2 values (negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) were calculated to determine the potency of each compound.
[35S]GTPγS Binding Assay
-
Preparation: Membranes from C6 cells expressing human 5-HT1B or 5-HT1D receptors were prepared.
-
Methodology: The cell membranes were incubated with [35S]GTPγS, GDP, and various concentrations of the test compounds. The binding of [35S]GTPγS to the G-proteins upon receptor activation was measured by liquid scintillation counting.
-
Data Analysis: The specific binding was determined by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding. The enhancement of binding by the agonists was expressed as a percentage of the maximal response to 5-HT.
Hyperpolarization of Guinea Pig Trigeminal Ganglion Neurons
-
Preparation: Trigeminal ganglia were isolated from guinea pigs and individual neurons were dissociated.
-
Methodology: Whole-cell patch-clamp recordings were performed on the isolated neurons. The membrane potential was held at a specific voltage, and the outward hyperpolarizing Ca2+-dependent K+ current was measured in response to the application of different concentrations of this compound and sumatriptan.
-
Data Analysis: Concentration-response curves for the increase in the outward current were constructed, and pD2 values were calculated to compare the potency of the compounds.
Carotid Blood Flow in Conscious Dogs
-
Animal Model: Conscious dogs instrumented for the measurement of unilateral carotid blood flow.
-
Methodology: this compound, sumatriptan, naratriptan, or zolmitriptan were administered orally at various doses. Unilateral carotid blood flow, heart rate, and behavior were monitored continuously for an extended period.
-
Data Analysis: The changes in carotid blood flow from baseline were calculated and compared between the different treatment groups. The duration and magnitude of the effect were key parameters for comparison.
Capsaicin-Induced Canine External Carotid Vasodilatation
-
Animal Model: Anesthetized dogs with a cannulated external carotid artery.
-
Methodology: Capsaicin was infused into the carotid artery to induce vasodilatation, measured as an increase in blood flow. This compound or sumatriptan was administered intravenously, and the effect on the capsaicin-induced vasodilatation was recorded.
-
Data Analysis: The percentage inhibition of the capsaicin-induced increase in blood flow was calculated for each compound.
Visualizing the Mechanism of Action
The therapeutic effects of this compound and other triptans are primarily mediated through the 5-HT1B/1D receptor signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: 5-HT1B/1D Receptor Signaling Pathway
The following diagram illustrates the general experimental workflow for assessing the effect of this compound on carotid blood flow in conscious dogs.
Caption: Experimental Workflow for Carotid Blood Flow Study
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Donitriptan in a Research Setting
For researchers and scientists in the fast-paced world of drug development, the lifecycle of an investigational compound like donitriptan extends beyond its synthesis and experimental use. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and legal disposal of this compound, aligning with the highest standards of laboratory practice.
This compound, an investigational triptan drug, requires careful handling throughout its use in research, and its disposal is no exception.[1] Adherence to established protocols is not just a matter of good practice but a legal and ethical obligation.
Immediate Safety and Disposal Protocol
The following procedure outlines the necessary steps for the proper disposal of this compound waste generated in a laboratory setting. This process is designed to mitigate risks and ensure compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves (inspected prior to use)[2]
-
Safety glasses and a face shield[2]
-
A lab coat or chemical-resistant suit[2]
-
Respiratory protection, if there is a risk of dust or aerosol formation[3]
Step 2: Waste Segregation and Containment Proper segregation of chemical waste is a foundational principle of laboratory safety.
-
Do not mix this compound waste with other waste streams.
-
Keep this compound waste in its original container if possible, or in a suitable, clearly labeled, and closed container. The container should be leak-proof.
-
Solid waste, such as contaminated gloves, paper, or plastic, should be segregated into appropriately colored and labeled waste bins.
Step 3: Accidental Spill Management In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
For solid spills, sweep or shovel the material to avoid dust formation and place it in a suitable container for disposal.
-
Prevent the spill from entering drains, sewers, or surface and ground water.
Step 4: Disposal Pathway The disposal of this compound must be conducted through approved channels to prevent environmental contamination.
-
Do not dispose of this compound down the drain or in the regular trash. Pharmaceuticals can persist in the environment and have been detected in waterways.
-
Contact your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Arrange for disposal through a licensed and approved chemical waste contractor. This will typically involve incineration at a permitted facility.
-
All disposal activities must be documented, and records of destruction should be maintained for a minimum of three years.
Key Safety and Disposal Data for this compound
The following table summarizes crucial safety and disposal information for this compound, compiled from various safety data sheets.
| Parameter | Information | Source |
| Toxicity | Toxic if swallowed. Harmful in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system. | |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, gloves, lab coat/protective suit, respiratory protection as needed. | |
| Spill Containment | Avoid dust formation. Prevent entry into drains. Sweep up and place in a suitable, closed container for disposal. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations. | |
| Incompatible Materials | No specific incompatibilities listed, but should not be mixed with other waste. |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research laboratory.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while upholding the rigorous standards of scientific research.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Donitriptan
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Donitriptan. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound hydrochloride is a potent research compound that requires careful handling due to its toxicological profile. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and can cause significant skin and eye irritation.[1] The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and emergency and disposal protocols to minimize exposure and mitigate risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required equipment, its purpose, and the relevant handling phase.
| PPE Component | Specification | Purpose | Handling Phase |
| Gloves | Double-layered nitrile gloves (e.g., ASTM D6319) | Prevents skin contact and absorption. The outer layer should be changed immediately upon contamination. | All handling phases |
| Eye Protection | Tight-fitting safety goggles or a full-face shield | Protects eyes from dust particles and splashes. | All handling phases |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of airborne particles, especially when handling the powdered form. | Weighing, transferring, and any procedure that may generate dust |
| Lab Coat | Disposable, fluid-resistant lab coat with tight cuffs | Protects skin and personal clothing from contamination. | All handling phases |
| Additional Protection | Disposable arm sleeves and shoe covers | Recommended when handling larger quantities or during procedures with a high risk of contamination. | Weighing, transferring, and spill cleanup |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[1]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.
-
Pre-weighing: If possible, pre-weigh this compound in a dedicated and controlled environment to minimize the generation of dust in the main laboratory space.
2. Donning PPE:
-
Before entering the designated handling area, don PPE in the following order: shoe covers, inner gloves, lab coat, arm sleeves, respirator, eye protection, and outer gloves.
3. Handling this compound Powder:
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating dust clouds.
-
Transferring: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the powder directly.
-
Dissolving: When preparing solutions, add the solvent to the weighed this compound powder slowly to prevent splashing.
4. Doffing and Decontamination:
-
Upon completion of work, decontaminate the work area with an appropriate cleaning agent.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency and Disposal Plans
Spill Response:
In the event of a this compound spill, immediate and decisive action is required to contain the contamination and ensure the safety of laboratory personnel. The following workflow outlines the necessary steps.
Disposal Plan:
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty this compound containers must be considered hazardous waste.
-
Waste Collection: Place all contaminated materials in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of the hazardous waste in accordance with institutional, local, and national regulations.[1] Do not dispose of this compound or its waste with household garbage or down the drain.[1]
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its toxicological profile necessitates handling with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
| Property | Value | Source |
| CAS Number | 170911-68-9 | Cayman Chemical SDS |
| Molecular Formula | C₂₃H₂₅N₅O₂ • HCl | Santa Cruz Biotechnology |
| Molecular Weight | 439.9 g/mol | Smolecule |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Cayman Chemical SDS |
By implementing these safety protocols, research institutions can build a culture of safety and trust, ensuring that valuable scientific work with compounds like this compound can proceed without compromising the well-being of their dedicated professionals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
